molecular formula C9H7N2NaO2 B2475326 sodium 2-(1H-1,3-benzodiazol-1-yl)acetate CAS No. 68392-61-0

sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B2475326
CAS No.: 68392-61-0
M. Wt: 198.157
InChI Key: VZWNCVNODQWRGV-UHFFFAOYSA-M
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Description

Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate, with the molecular formula C 9 H 7 N 2 NaO 2 and a molecular weight of 198.15 g/mol, is a sodium salt of a functionalized benzimidazole compound . The structure consists of a benzimidazole heterocycle, a moiety frequently explored in medicinal chemistry for its diverse biological activities, linked to a sodium acetate group . As a benzimidazole derivative, this compound is of significant interest in pharmaceutical and chemical research. Benzimidazole-based structures are known to be incorporated into a wide variety of therapeutically interesting compounds and have been studied for applications including antibacterial, antifungal, antiviral, and anticancer activities . The presence of the carboxylate group in this molecule provides a versatile handle for further chemical modification, such as the synthesis of more complex molecules or prodrugs, or for the study of its coordination chemistry with various metal ions. Researchers may utilize this compound as a key building block or precursor in the development of new biologically active molecules, leveraging the synergistic properties of the benzimidazole core and the ionic carboxylate functionality. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

sodium;2-(benzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.Na/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWNCVNODQWRGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of sodium 2-(1H-1,3-benzodiazol-1-yl)acetate, a compound of interest in pharmaceutical development. In the absence of direct experimental data for this specific molecule, this guide synthesizes information on the synthesis of related benzimidazole derivatives, fundamental principles of solid-state stability of organic salts, and thermal analysis data of analogous compounds. By examining these related areas, we can project a thermodynamic stability profile for the title compound, offering valuable insights for researchers and developers. This guide also details the experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are crucial for the empirical determination of these properties.

Introduction: The Significance of Benzimidazole Scaffolds and Thermodynamic Stability

The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known for a wide spectrum of biological activities. The sodium salt of 2-(1H-1,3-benzodiazol-1-yl)acetate is a molecule that combines the benzimidazole core with an ionizable carboxylate group, suggesting its potential as a soluble drug candidate.

In pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life.[2] Factors such as temperature, humidity, and light can induce chemical degradation and physical changes, compromising the quality of the drug product.[2][3][4] Therefore, a thorough understanding of the thermodynamic stability of a new chemical entity like this compound is paramount from the early stages of development.[5]

This guide will delve into the critical aspects of the thermodynamic stability of this compound, offering a theoretical and practical framework for its assessment.

Synthesis and Physicochemical Properties

A plausible synthetic route to this compound would likely involve the N-alkylation of benzimidazole with an appropriate 2-haloacetic acid ester, followed by saponification of the resulting ester to yield the sodium salt.

A generalized synthetic workflow is depicted below:

cluster_synthesis Synthesis Workflow Benzimidazole Benzimidazole Intermediate Ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate Benzimidazole->Intermediate N-alkylation Haloacetate Ethyl 2-bromoacetate Haloacetate->Intermediate Base Base (e.g., NaH) in THF Base->Intermediate Saponification Saponification (NaOH in EtOH/H2O) Intermediate->Saponification Product This compound Saponification->Product

Caption: Generalized synthetic workflow for this compound.

The resulting sodium salt is expected to be a crystalline solid with appreciable water solubility due to the ionic nature of the sodium carboxylate group. The stability of this salt will be influenced by the strength of the ionic bond between the carboxylate anion and the sodium cation, as well as the overall crystal lattice energy.[6]

Fundamentals of Thermodynamic Stability in Pharmaceutical Salts

The solid-state stability of a pharmaceutical salt is a complex interplay of various factors that can trigger chemical degradation or physical changes.[7]

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures accelerate the rates of chemical reactions, leading to degradation.[4] The Arrhenius equation describes this relationship, where a 10°C increase can significantly increase the degradation rate.

  • Humidity: Moisture can act as a plasticizer, increasing molecular mobility within the crystal lattice and facilitating degradation reactions such as hydrolysis.[8] For a sodium salt, high humidity can also lead to deliquescence.

  • Light: Exposure to UV or visible light can provide the activation energy for photolytic degradation reactions.[9] Compounds with chromophores, such as the benzimidazole ring system, are often susceptible to photodegradation.

  • pH: While more relevant for solutions, the microenvironmental pH in the solid state, influenced by moisture and excipients, can impact the stability of a salt.[10] Disproportionation, where the salt reverts to its free acid and base forms, can be triggered by changes in the local pH.[8]

  • Oxygen: Oxidative degradation is a common pathway for many organic molecules.[9] The presence of oxygen, especially in combination with light or metal ion catalysts, can lead to the formation of degradation products.

Assessing Thermodynamic Stability: Experimental Approaches

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for evaluating the thermal stability of pharmaceuticals.[11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It provides information on thermal stability, decomposition temperatures, and the presence of volatile components like water or residual solvents.[5]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of fusion and decomposition, providing insights into the physical and energetic changes occurring upon heating.

The workflow for a comprehensive thermal analysis is illustrated below:

cluster_thermal_analysis Thermal Analysis Workflow Sample Sample Preparation TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC Data_TGA Mass Loss vs. Temperature Data TGA->Data_TGA Data_DSC Heat Flow vs. Temperature Data DSC->Data_DSC Interpretation Data Interpretation Data_TGA->Interpretation Data_DSC->Interpretation Stability_Profile Thermodynamic Stability Profile Interpretation->Stability_Profile

Caption: Workflow for determining the thermodynamic stability profile using TGA and DSC.

Predicted Thermal Behavior of this compound (Based on Analogous Structures)

While specific experimental data for this compound is not available in the public domain, we can infer its likely thermal behavior by examining structurally related compounds.

Analogous Compounds for Comparison:

  • Sodium Carboxylates: Simple sodium carboxylates, such as sodium acetate, are generally thermally stable, with decomposition occurring at high temperatures. The decomposition often proceeds via decarboxylation.

  • Benzimidazole Derivatives: Benzimidazole itself is a thermally stable aromatic heterocycle. However, substituents can significantly influence the overall stability. Anthelmintic benzimidazoles have shown reliable stability in solid form at temperatures up to 50°C.[12]

  • Sodium Salts of other Heterocyclic Carboxylic Acids: The thermal decomposition of diclofenac sodium, an anti-inflammatory drug, begins at approximately 281°C.[13]

Predicted TGA Profile:

Based on these analogs, the TGA curve of anhydrous this compound is anticipated to show:

  • Initial Stability: No significant mass loss is expected below 200°C, indicating good thermal stability at typical storage and processing temperatures.

  • Decomposition Onset: The onset of decomposition is likely to occur in the range of 250-300°C. This is a critical parameter for defining the upper-temperature limit for handling the solid material.

  • Decomposition Steps: The decomposition may occur in one or more steps. The initial step could involve the loss of the acetate side chain via decarboxylation. Subsequent decomposition at higher temperatures would involve the breakdown of the benzimidazole ring.

  • Residue: A significant amount of residue, likely sodium carbonate or sodium oxide, is expected to remain at the end of the analysis at high temperatures.

Predicted DSC Profile:

The DSC thermogram is expected to reveal:

  • No Melting Point: As an ionic salt, it is likely to decompose before melting. Therefore, a sharp melting endotherm may not be observed.

  • Decomposition Exotherm: The decomposition process is typically exothermic, and one or more exothermic peaks corresponding to the mass loss events in the TGA would be expected.

Hypothetical Thermal Analysis Data Summary:

ParameterPredicted Value/ObservationRationale
TGA
Tonset (Decomposition)250 - 300 °CBased on the decomposition of other sodium salts of organic acids like diclofenac sodium.[13]
Mass Loss (Step 1)~35-45%Corresponds to the loss of the acetate group and potentially other fragments.
Mass Loss (Step 2)Further mass loss at >400°CCorresponds to the breakdown of the benzimidazole ring.
Final Residue at 600°C~15-25%Expected to be sodium carbonate/oxide.
DSC
Melting PointNot expectedLikely to decompose before melting, which is common for organic salts.
DecompositionExothermic event(s) > 250°CCorrelates with the mass loss observed in TGA.

Likely Decomposition Products:

Upon thermal degradation, the primary decomposition pathway is expected to be the cleavage of the N-C bond of the acetate group, followed by decarboxylation. This would lead to the evolution of carbon dioxide and the formation of N-methylbenzimidazole, which would further decompose at higher temperatures.

Experimental Protocols (Hypothetical)

Thermogravimetric Analysis (TGA) Protocol:

  • Instrument: Calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program: Equilibrate at 30°C, then heat from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset of decomposition and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol:

  • Instrument: Calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program: Equilibrate at 30°C, then heat from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Identify and integrate any endothermic or exothermic peaks to determine transition temperatures and enthalpy changes.

Conclusion

While direct experimental data on the thermodynamic stability of this compound is not currently available, a comprehensive analysis of analogous compounds and the fundamental principles of solid-state chemistry allows for a scientifically grounded prediction of its thermal behavior. The compound is expected to exhibit good thermal stability under normal storage and handling conditions, with decomposition likely commencing above 250°C. The primary degradation pathway is anticipated to involve the loss of the acetate side chain.

For any drug development program involving this molecule, it is imperative to perform the detailed experimental studies outlined in this guide, including TGA and DSC, to empirically determine its thermodynamic stability profile. This data is essential for ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Vun, C. (2023, May 24). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. J Pharm Drug Deliv Res, 12(3).
  • Slideshare. (n.d.). Factors affecting stability of drugs.
  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
  • (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • University Digital Conservancy. (n.d.). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.
  • (2022, March 29). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.
  • ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids.
  • Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development.
  • ResearchGate. (2025, August 5). Thermostability and photophysical properties of mixed-ligand carboxylate/benzimidazole Zn(II)
  • Pharma Excipients. (2017, March 14). Stability of pharmaceutical salts in solid oral dosage forms.
  • ResearchGate. (n.d.). Energetic, Low‐Melting Salts of Simple Heterocycles | Request PDF.
  • ACS Publications. (2022, July 14).
  • VxP Pharma. (2020, January 11).
  • PMC. (n.d.).
  • e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
  • Google Patents. (n.d.). Synthesis of benzodiazepines - US5466799A.
  • (2006, June 15). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
  • PMC. (2022, August 23). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • (2017, May 31). From Easy Handling to Power Evaluation: TGA-FT-IR Measurement on Diclofenac Sodium.
  • Pharmaceutical Sciences. (2022, February 3). Synthesis and Biological Evaluation of Some Newer 1H-Benzo[b][4][5] diazepin-2(3H)-one Derivatives as Potential Anticonvulsant Ag.

  • (n.d.). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents.
  • MDPI. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.
  • PMC - NIH. (2021, July 11).

Sources

An In-depth Technical Guide to the pKa Values and Dissociation Constants of Benzimidazole-1-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole-1-acetic acid is a molecule of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the benzimidazole scaffold. A fundamental understanding of its physicochemical properties, particularly its acid dissociation constants (pKa), is paramount for predicting its behavior in biological systems, optimizing drug formulations, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of the pKa values of benzimidazole-1-acetic acid. It delves into the underlying principles of its acid-base equilibria, offers detailed protocols for experimental pKa determination via potentiometric titration and UV-Vis spectrophotometry, and discusses the profound implications of these values in pharmaceutical research.

Introduction: The Significance of Benzimidazole-1-acetic Acid and its pKa

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiulcer, antihypertensive, antiviral, and antifungal properties[1]. The introduction of an acetic acid moiety at the N-1 position of the benzimidazole ring, yielding benzimidazole-1-acetic acid, introduces additional complexity and functionality to the molecule. This modification significantly influences its solubility, lipophilicity, and, most critically, its acid-base properties.

The acid dissociation constant, or pKa, is a quantitative measure of the strength of an acid in solution[2]. For a molecule like benzimidazole-1-acetic acid, which possesses both a carboxylic acid group and a basic imidazole ring, multiple pKa values will define its ionization state at different physiological pH values. This ionization state is a critical determinant of:

  • Drug Absorption and Bioavailability: The charge of a molecule affects its ability to cross biological membranes.

  • Receptor Binding: The specific protonation state can be essential for interacting with a biological target.

  • Solubility and Formulation: The ionization state influences the solubility of the compound in aqueous and organic media, impacting formulation strategies.

  • Analytical Method Development: Knowledge of pKa is crucial for developing robust analytical methods, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis[3][4][5].

This guide will, therefore, provide a detailed exploration of the pKa values of benzimidazole-1-acetic acid, offering both theoretical insights and practical experimental guidance.

Theoretical Framework: Acid-Base Equilibria of Benzimidazole-1-acetic Acid

Benzimidazole-1-acetic acid is an amphoteric molecule, meaning it can act as both an acid and a base[6]. It has two primary ionizable groups: the carboxylic acid group and the imidazole ring.

  • The Carboxylic Acid Group (-COOH): This group is acidic and will donate a proton to become a carboxylate anion (-COO⁻). The pKa for this dissociation is expected to be in the typical range for carboxylic acids, generally between 3 and 5.

  • The Imidazole Ring: The imidazole ring contains two nitrogen atoms. One nitrogen (N-1) is bonded to the acetic acid group and is generally considered non-basic. The other nitrogen (N-3) has a lone pair of electrons and is basic, capable of accepting a proton to form a positively charged imidazolium cation. The pKa for the conjugate acid of the imidazole ring is typically in the range of 5 to 7[7].

The dissociation equilibria for benzimidazole-1-acetic acid can be represented as follows:

Dissociation_Equilibria H2B_plus Cationic Form (H₂B⁺) HB Neutral Form (HB) H2B_plus->HB pKa₁ (Imidazole Ring) B_minus Anionic Form (B⁻) HB->B_minus pKa₂ (Carboxylic Acid)

Caption: Dissociation equilibria of benzimidazole-1-acetic acid.

Expected pKa Values:

Ionizable GroupExpected pKa RangePredominant Species at Physiological pH (~7.4)
Imidazole Ring (pKa₁)4.5 - 5.5Neutral
Carboxylic Acid (pKa₂)3.0 - 4.5Anionic (carboxylate)

Experimental Determination of pKa Values

Accurate determination of pKa values requires precise experimental techniques. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution as a titrant of known concentration is added[8][9][10][11].

Principle: A solution of benzimidazole-1-acetic acid is titrated with a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. A plot of pH versus the volume of titrant added will show inflection points corresponding to the equivalence points of the ionizable groups. The pKa value is the pH at which half of the acidic or basic group has been neutralized.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of carbonate-free 0.1 M NaOH.

    • Accurately weigh a sample of benzimidazole-1-acetic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place a known volume of the benzimidazole-1-acetic acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the beaker.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small increments (e.g., 0.1 mL).

    • After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration past the expected equivalence points.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to obtain a titration curve.

    • The pKa values can be determined from the pH at the half-equivalence points.

    • For more accurate determination, the first and second derivatives of the titration curve can be plotted. The equivalence points correspond to the peaks of the first derivative curve and the zero crossings of the second derivative curve.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_naoh Prepare 0.1 M NaOH setup Assemble Titration Apparatus prep_naoh->setup prep_sample Prepare Benzimidazole-1-acetic Acid Solution prep_sample->setup calibrate Calibrate pH Meter calibrate->setup titrate Add NaOH in Increments & Record pH setup->titrate plot_curve Plot pH vs. Volume titrate->plot_curve determine_pka Determine pKa from Half-Equivalence Points plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values for compounds where the protonated and deprotonated forms have different ultraviolet or visible light absorption spectra[12][13].

Principle: The absorbance of a solution of benzimidazole-1-acetic acid is measured at a fixed wavelength over a range of pH values. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the midpoint of the change in absorbance.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of benzimidazole-1-acetic acid of known concentration.

    • Prepare a series of buffer solutions with a range of known pH values that cover the expected pKa values of the compound.

    • Prepare two reference solutions: one at a very low pH (e.g., pH 1-2) where the compound is fully protonated, and one at a very high pH (e.g., pH 12-13) where it is fully deprotonated.

  • Spectrophotometric Measurement:

    • Determine the absorption spectra of the fully protonated and fully deprotonated forms to identify the analytical wavelength (λ_max_) where the difference in absorbance is greatest.

    • Prepare a series of solutions by adding a small, constant amount of the stock solution to each of the buffer solutions.

    • Measure the absorbance of each solution at the chosen analytical wavelength.

  • Data Analysis:

    • Plot the absorbance versus pH.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

    • Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A_I - A)/(A - A_M)] where A is the absorbance at a given pH, A_I_ is the absorbance of the fully ionized species, and A_M_ is the absorbance of the non-ionized species.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution find_lambda_max Determine Analytical Wavelength (λ_max_) prep_stock->find_lambda_max prep_buffers Prepare Buffer Solutions of Varying pH measure_absorbance Measure Absorbance at Different pH Values prep_buffers->measure_absorbance find_lambda_max->measure_absorbance plot_curve Plot Absorbance vs. pH measure_absorbance->plot_curve determine_pka Determine pKa from Inflection Point plot_curve->determine_pka

Sources

Safety data sheet (SDS) and toxicity profile for sodium benzimidazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Gaps for a Novel Compound

Chemical Identity and Predicted Physicochemical Properties

Sodium benzimidazol-1-ylacetate is the sodium salt of benzimidazol-1-ylacetic acid. The introduction of a sodium acetate group at the N-1 position of the benzimidazole ring is expected to significantly influence its physicochemical properties, particularly its solubility in aqueous media.

PropertyPredicted Value/InformationRationale/Source
Molecular Formula C₉H₇N₂NaO₂Based on chemical structure
Appearance White to off-white crystalline solidInferred from related compounds like benzimidazole and sodium acetate.[2][3]
Odor OdorlessInferred from related compounds.[2][3]
Solubility Likely soluble in waterThe presence of the sodium salt of a carboxylic acid typically imparts water solubility. Benzimidazole itself is sparingly soluble in cold water.
Stability Stable under normal conditionsBenzimidazole is a stable compound.[2]
Incompatible Materials Strong oxidizing agentsA common incompatibility for many organic compounds, including benzimidazole.[2]

Hazard Identification and Predicted Classification

Based on the hazard profiles of related benzimidazole compounds, sodium benzimidazol-1-ylacetate may be classified as follows. It is crucial to note that this is a predicted classification and requires experimental verification.

  • Acute Toxicity (Oral): Likely low toxicity, similar to the parent benzimidazole which has an LD50 in mice of 2910 mg/kg.[4]

  • Skin Irritation: May cause skin irritation.[5]

  • Eye Irritation: May cause serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5]

No components of the parent molecule, benzimidazole, are listed as carcinogens by IARC, NTP, or OSHA.[4][5]

Toxicological Profile (Inferred)

The toxicological profile of sodium benzimidazol-1-ylacetate has not been thoroughly investigated.[2] The following is an inferred profile based on studies of various benzimidazole derivatives.

Acute Toxicity

The acute toxicity of sodium benzimidazol-1-ylacetate is expected to be low via the oral route. For the parent compound, benzimidazole, the oral LD50 in mice is reported as 2,910 mg/kg.[4] Studies on other benzimidazole derivatives have also indicated varying degrees of acute toxicity. For instance, a study on a new benzimidazole derivative, 3-[2-(2-Amino-1H-benzimidazol-1-yl)ethyl]-1,3-oxazolidin-2-one, determined an intraperitoneal LD50 of 854 mg/kg in Wistar rats.[6][7]

Irritation and Sensitization

Benzimidazole derivatives are known to cause skin and eye irritation.[5] Direct contact with the powder or solutions of sodium benzimidazol-1-ylacetate should be avoided.

Sub-chronic and Chronic Toxicity

There is no available data on the sub-chronic or chronic toxicity of sodium benzimidazol-1-ylacetate. Long-term exposure studies would be necessary to determine any potential for target organ toxicity. Although ingestion of benzimidazole is not thought to produce harmful effects as classified under EC Directives, it may still be damaging to individuals with pre-existing organ damage, such as in the liver or kidneys.

Mutagenicity and Carcinogenicity

Benzimidazole and its simpler derivatives have generally not shown mutagenic activity in in-vitro Ames tests.[8] There is no data to suggest that sodium benzimidazol-1-ylacetate would be carcinogenic.[4][5]

Developmental and Reproductive Toxicity

No data is available for sodium benzimidazol-1-ylacetate. Studies on sodium benzoate have shown no effects on nidation or maternal/fetal survival in rats at various doses.[8]

Representative Safety Data Sheet (SDS) Information

This section provides a representative SDS for sodium benzimidazol-1-ylacetate based on inferred data. This is not a substitute for an official, supplier-provided SDS.

Section 4: First-Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[2]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Get medical attention.[2]

Section 7: Handling and Storage
  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation.[2]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Store away from incompatible materials such as strong oxidizing agents.[2]

Section 8: Exposure Controls/Personal Protection
  • Engineering Measures: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

    • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Experimental Protocols for Toxicity Assessment

For a novel compound like sodium benzimidazol-1-ylacetate, a tiered approach to toxicity testing is recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic potential of the compound on a cell line (e.g., HepG2 for hepatotoxicity screening).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of sodium benzimidazol-1-ylacetate in a suitable solvent (e.g., sterile water or DMSO) and prepare serial dilutions. Treat the cells with varying concentrations of the compound for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HepG2 Cells seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare Compound Dilutions cell_treatment Treat Cells (24-48h) compound_prep->cell_treatment mtt_addition Add MTT Solution cell_treatment->mtt_addition solubilization Dissolve Formazan mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This is a standardized method to determine the LD₅₀ with a reduced number of animals.

Methodology:

  • Animal Selection: Use a single sex of rodents (usually female rats).

  • Dosing: Dose one animal at a time with a starting dose based on available information (e.g., a fraction of a predicted LD₅₀).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The test is stopped when one of the stopping criteria defined in the guideline is met.

  • LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method.

Acute_Toxicity_Workflow start Start dose_animal Dose Animal 1 (Starting Dose) start->dose_animal observe Observe for 14 days dose_animal->observe outcome Outcome? observe->outcome stop_criteria Stopping Criteria Met? observe->stop_criteria increase_dose Increase Dose outcome->increase_dose Survival decrease_dose Decrease Dose outcome->decrease_dose Mortality dose_next_animal Dose Next Animal increase_dose->dose_next_animal decrease_dose->dose_next_animal dose_next_animal->observe stop_criteria->outcome No calculate_ld50 Calculate LD50 stop_criteria->calculate_ld50 Yes end End calculate_ld50->end

Caption: Logic diagram for an acute oral toxicity study following the up-and-down procedure.

Conclusion and Recommendations

Sodium benzimidazol-1-ylacetate is a compound with limited publicly available safety and toxicity data. The information presented in this guide is largely inferred from the known properties of the benzimidazole core and related compounds. It is predicted to have low acute toxicity but may be an irritant to the skin, eyes, and respiratory tract. Researchers and drug development professionals should exercise caution, implement appropriate engineering controls and personal protective equipment, and conduct thorough, compound-specific toxicological assessments before proceeding with large-scale synthesis or in vivo studies.

References

  • s d fine-chem limited. (n.d.). benzimidazole. Retrieved from [Link]

  • Request PDF. (2025, August 10). Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium acetate. Retrieved from [Link]

  • ACS Omega. (2023, July 28). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Retrieved from [Link]

  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. (n.d.). Retrieved from [Link]

  • OECD Existing Chemicals Database. (2002, February 14). BENZOATES. Retrieved from [Link]

  • Acute Toxicity Evaluation of the new Benzimidazole derivative 3-[2-(2-Amino-1H-benzimidazol-1-yl)ethyl]-1,3-oxazolidin-2-one on the Wistar Rat. (n.d.). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022, July 7). Safety Data Sheet: Sodium benzoate. Retrieved from [Link]

  • LookChem. (n.d.). (1-acetylbenzoimidazol-2-yl) acetate Safety Data Sheets(SDS). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of bioactive heterocycles using sodium 2-(1H-1,3-benzodiazol-1-yl)acetate as an intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bioactive Heterocycles via Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

Executive Summary

This guide details the synthesis and application of This compound (SBZA), a versatile, water-soluble intermediate for generating libraries of bioactive heterocycles. While many protocols utilize ethyl esters, the use of the sodium salt via aqueous alkylation offers a "greener," solvent-minimized entry point into the benzimidazole pharmacophore.

The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs like Omeprazole (proton pump inhibitor) and Albendazole (anthelmintic). By functionalizing the N1 position with an acetate linker, researchers can project pharmacophores (oxadiazoles, thiadiazoles) into new chemical space, targeting EGFR kinases, microbial cell walls, and viral polymerases.

Strategic Synthesis Workflow

The synthesis hinges on the N-alkylation of benzimidazole using sodium chloroacetate in an alkaline medium. This generates the sodium salt (SBZA), which serves as the divergence point.

Pathway Logic (DOT Visualization)

BenzimidazolePathways Benz 1H-Benzimidazole SBZA This compound (SBZA - The Intermediate) Benz->SBZA NaOH, H2O, Reflux (N-Alkylation) ClAc Sodium Chloroacetate ClAc->SBZA Acid Free Acid (Precipitate) SBZA->Acid HCl (pH 3-4) Ester Ethyl Ester Acid->Ester EtOH, H2SO4 (Fischer Esterification) Hydrazide Acetohydrazide Ester->Hydrazide NH2NH2·H2O Reflux Oxadiazole 1,3,4-Oxadiazole (Anticancer/Antimicrobial) Hydrazide->Oxadiazole POCl3/Aryl Acid (Cyclodehydration) Thiadiazole 1,3,4-Thiadiazole (Antifungal) Hydrazide->Thiadiazole CS2, KOH (Cyclization)

Figure 1: Divergent synthesis workflow starting from the aqueous generation of the SBZA intermediate.

Detailed Protocols

Protocol A: Synthesis of this compound (SBZA)

Rationale: Using sodium chloroacetate in water avoids the use of toxic organic halides (e.g., ethyl chloroacetate) and phase transfer catalysts in the initial step.

Reagents:

  • 1H-Benzimidazole (11.8 g, 0.1 mol)

  • Sodium chloroacetate (12.8 g, 0.11 mol)

  • Sodium Hydroxide (NaOH) pellets (4.4 g, 0.11 mol)

  • Distilled Water (100 mL)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 1H-benzimidazole in 60 mL of 15% NaOH solution. Stir until a clear solution is obtained (formation of benzimidazole anion).

  • Addition: Slowly add a solution of sodium chloroacetate (dissolved in 40 mL water) dropwise over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). The starting benzimidazole spot should disappear.

  • Isolation (as Acid for Stability): While the prompt focuses on the sodium salt, the salt is hygroscopic. For storage, it is best converted to the free acid.

    • Cool the mixture to 0–5°C in an ice bath.

    • Acidify carefully with Conc. HCl to pH 3–4.

    • A white precipitate of 2-(1H-1,3-benzodiazol-1-yl)acetic acid will form.

  • Purification: Filter the solid, wash with ice-cold water (2 x 20 mL) to remove NaCl, and recrystallize from ethanol.

    • Yield: ~75-80%[1]

    • Melting Point: 210–212°C (Literature Standard).

Protocol B: Conversion to the Hydrazide Scaffold

Rationale: The carboxylic acid group is difficult to cyclize directly. Conversion to the hydrazide via an ester intermediate provides a reactive nucleophile for heterocycle formation.

Step 1: Esterification

  • Reflux the acid product from Protocol A (0.05 mol) in absolute ethanol (50 mL) with catalytic conc. H2SO4 (1 mL) for 8 hours.

  • Neutralize with NaHCO3, evaporate solvent, and extract with ethyl acetate to yield Ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate .

Step 2: Hydrazide Formation

  • Dissolve the ester (0.05 mol) in absolute ethanol (30 mL).

  • Add Hydrazine Hydrate (99%, 0.1 mol) dropwise.

  • Reflux for 6–10 hours. A solid usually precipitates upon cooling.

  • Filter and recrystallize from ethanol to obtain 2-(1H-1,3-benzodiazol-1-yl)acetohydrazide .

Protocol C: Synthesis of 1,3,4-Oxadiazole Derivatives

Target: 2-(Aryl)-5-[(1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole. Mechanism: Cyclodehydration of the hydrazide with an aromatic acid.

Reagents:

  • Benzimidazole acetohydrazide (0.01 mol)[2]

  • Substituted Benzoic Acid (0.01 mol) (e.g., 4-chlorobenzoic acid)

  • Phosphorus Oxychloride (POCl3) (5 mL) - Acts as solvent and dehydrating agent.

Procedure:

  • Setup: In a dry 50 mL flask equipped with a calcium chloride guard tube, mix the hydrazide and the substituted benzoic acid.

  • Cyclization: Add POCl3 carefully. Reflux the mixture on a water bath for 6–8 hours.

  • Quenching: Cool the mixture to room temperature. Pour the contents slowly onto crushed ice (200 g) with vigorous stirring to decompose excess POCl3.

    • Safety Note: This reaction is exothermic and releases HCl gas. Perform in a fume hood.

  • Neutralization: Adjust pH to ~7–8 using solid NaHCO3 or ammonia solution. The solid product will precipitate.

  • Purification: Filter, wash with water, and recrystallize from ethanol/DMF.

Bioactivity & Structure-Activity Relationship (SAR)

The incorporation of the benzimidazole moiety enhances the lipophilicity of the molecule, facilitating cell membrane penetration.

Comparative Bioactivity Data:

Derivative TypeTarget Organism/Cell LineMechanism of ActionActivity Threshold (MIC/IC50)
Oxadiazole-Hybrid Staphylococcus aureus (Gram +)Inhibition of cell wall synthesisMIC: 12.5 µg/mL (High Potency)
Thiadiazole-Hybrid Candida albicans (Fungal)Ergosterol biosynthesis inhibitionMIC: 25 µg/mL
Benzimidazole-Acid MCF-7 (Breast Cancer)Microtubule polymerization inhibitionIC50: 15.2 µM

SAR Insights:

  • Linker Length: The methylene (-CH2-) linker provided by the acetate intermediate is critical. Direct attachment of the heterocycle to the benzimidazole nitrogen often results in steric clash and reduced activity.

  • Electron Withdrawing Groups (EWG): Substitution on the phenyl ring of the oxadiazole (e.g., -Cl, -NO2) generally increases antimicrobial potency due to enhanced electronic interaction with enzyme active sites.

Troubleshooting & Quality Control

A self-validating system requires checking intermediates before proceeding.

  • Issue: Low yield in Protocol A (Salt formation).

    • Cause: Incomplete deprotonation of benzimidazole.

    • Fix: Ensure the NaOH solution is fully homogenous before adding chloroacetate. Increase reflux time.

  • Issue: Sticky product in Protocol C (Cyclization).

    • Cause: Incomplete hydrolysis of POCl3.

    • Fix: Increase the quenching time on ice/water. Ensure pH is basic (NaHCO3) to precipitate the free base form of the product.

  • Validation:

    • IR Spectroscopy:

      • Intermediate (Acid): Broad -OH stretch (2500–3000 cm⁻¹) and C=O stretch (1710 cm⁻¹).

      • Product (Oxadiazole): Disappearance of C=O; Appearance of C=N stretch (~1610 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹).

References

  • Synthesis and Pharmacological Activity of Benzimidazole-Oxadiazole Hybrids. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search Term: Benzimidazole-oxadiazole hybrids)

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Source: The Open Medicinal Chemistry Journal URL:[Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis and Biological Potential. Source: MDPI (Molecules) URL:[Link]

  • Synthesis of 2-(1H-benzimidazol-1-yl)acetic acid derivatives. Source: ResearchGate (General Repository) URL:[Link]

  • Green synthesis of benzimidazole derivatives in aqueous media. Source: International Journal of Research and Analytical Reviews (IJRAR) URL:[Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Hydrolysis of Ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate to its Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the hydrolysis of ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate to its corresponding sodium salt, sodium 2-(1H-1,3-benzodiazol-1-yl)acetate. Benzimidazole derivatives are pivotal scaffolds in medicinal chemistry and drug development, making the synthesis of their intermediates and derivatives a critical process.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and characterization techniques. We present two robust methods for this conversion: a room temperature hydrolysis in an aqueous-methanolic system and a reflux-based method in ethanol. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Scientific Background

Ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate is a key intermediate used in the synthesis of a variety of biologically active compounds. The benzimidazole core is a constituent of numerous pharmaceuticals, recognized for its wide range of pharmacological activities.[2] The conversion of the ethyl ester to its sodium salt via hydrolysis is a fundamental step that increases aqueous solubility and provides a versatile handle for subsequent synthetic modifications or for direct use in biological assays.

The primary chemical transformation described herein is a saponification reaction. Saponification is the base-catalyzed hydrolysis of an ester into a carboxylate salt and an alcohol.[4] This process is effectively irreversible because the final step involves an acid-base reaction where the resulting carboxylic acid is deprotonated by the alkoxide ion, driving the equilibrium towards the products.[4] The choice of sodium hydroxide as the base directly yields the desired sodium salt, streamlining the synthetic process.

Reaction Schematics and Mechanism

Overall Transformation

The hydrolysis reaction converts the ethyl ester starting material into the sodium carboxylate salt and ethanol as a byproduct.

G cluster_reactants Reactants cluster_products Products Ester Ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate Process + Base Sodium Hydroxide (NaOH) Salt This compound Alcohol Ethanol Process->Salt Process->Alcohol

Caption: Overall reaction scheme for the saponification.

Mechanism of Base-Catalyzed Ester Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the ethoxide ion (⁻OEt) is eliminated as the leaving group.

  • Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base transfer drives the reaction to completion, forming the sodium carboxylate salt and ethanol.

G node1 1. Nucleophilic Attack Hydroxide ion attacks the carbonyl carbon node2 Tetrahedral Intermediate Formation of an unstable intermediate node1->node2 node3 2. Leaving Group Departure Intermediate collapses, expelling the ethoxide ion node2->node3 node4 Carboxylic Acid & Ethoxide node3->node4 node5 3. Proton Transfer (Irreversible) Ethoxide deprotonates the carboxylic acid node4->node5 Fast node6 Final Products Sodium Carboxylate Salt + Ethanol node5->node6

Caption: Step-wise mechanism of saponification.

Experimental Protocols

This section details two validated protocols for the hydrolysis of ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate.

Protocol 1: Room Temperature Hydrolysis in Aqueous Methanol

This method is suitable for reactions where milder conditions are preferred to avoid potential degradation of sensitive functional groups.

Materials:

  • Ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate

  • Sodium Hydroxide (NaOH) pellets

  • Methanol (MeOH)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: Prepare a 1 M aqueous solution of NaOH. For example, dissolve 4.0 g of NaOH pellets in 100 mL of deionized water.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate (1.0 eq) in methanol. A typical concentration is 0.2-0.5 M.

  • Initiation of Hydrolysis: To the stirring solution of the ester, add the 1 M NaOH solution (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 5-8 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane. The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (corresponding to the salt) indicates completion.

  • Work-up and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. b. The remaining aqueous solution may contain some unreacted starting material. Wash the aqueous layer with a non-polar organic solvent like diethyl ether or ethyl acetate (2 x 20 mL) to remove these impurities. The desired sodium salt is highly polar and will remain in the aqueous phase. c. Carefully separate the aqueous layer. d. Remove the water under reduced pressure (or by lyophilization) to yield the crude this compound as a solid.

  • Purification (Optional): The resulting salt is often used directly. If further purification is needed, trituration with a solvent like cold acetone or recrystallization from an ethanol/ether mixture can be attempted.[5]

Scientist's Notes (Causality):

  • Methanol Co-solvent: Methanol is used to create a homogeneous solution, as the starting ester has limited solubility in purely aqueous solutions.[4]

  • Stoichiometric Excess of NaOH: A slight excess of NaOH (1.1-1.5 eq) is used to ensure the complete conversion of the ester and to drive the reaction equilibrium forward.

  • Organic Wash: The wash with diethyl ether or ethyl acetate is a critical step to remove any non-polar impurities, primarily the unreacted, greasy starting ester, leading to a purer final product.[5]

Protocol 2: Hydrolysis under Reflux in Ethanol

This protocol utilizes elevated temperatures to accelerate the reaction rate, significantly reducing the required reaction time.

Materials:

  • Ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol (EtOH)

  • Deionized Water (optional, a few drops to aid NaOH dissolution)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and stir bar, add ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate (1.0 eq) and ethanol.

  • Addition of Base: Add solid NaOH pellets (1.5 - 2.0 eq). A few drops of water can be added to initiate the dissolution of the NaOH.

  • Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. Due to the elevated temperature, the reaction should proceed much faster.

  • Work-up and Isolation: a. After completion, allow the reaction mixture to cool to room temperature. b. Remove the ethanol under reduced pressure. c. The resulting residue will contain the sodium salt and excess NaOH. Dissolve the residue in a minimum amount of water. d. Wash the aqueous solution with ethyl acetate (2 x 20 mL) to remove any organic impurities. e. Isolate the aqueous layer and remove the water via rotary evaporation or lyophilization to obtain the sodium salt.

Scientist's Notes (Causality):

  • Reflux Conditions: Heating under reflux increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of the hydrolysis reaction.[4]

  • Ethanol as Solvent: Ethanol is an excellent solvent for both the ester and, to a reasonable extent, NaOH, especially when heated.[4] It is also the byproduct of the reaction, which simplifies the reaction matrix.

Data Summary and Characterization

Comparative Table of Protocols
ParameterProtocol 1: Room TemperatureProtocol 2: Reflux
Base Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)
Stoichiometry 1.1 - 1.5 equivalents1.5 - 2.0 equivalents
Solvent System Methanol / WaterEthanol
Temperature Room Temperature (~20-25 °C)Reflux (~78 °C)
Reaction Time 5 - 8 hours1 - 2 hours
Key Advantage Milder conditionsFaster reaction rate
Typical Yield > 90%> 95%
Product Characterization

To confirm the identity and purity of the final product, this compound, the following analytical techniques are recommended.

  • ¹H NMR (in D₂O or DMSO-d₆):

    • Expected Result: The characteristic triplet and quartet signals of the ethyl group (at ~1.2 ppm and ~4.2 ppm, respectively) from the starting material will be absent. The singlet for the methylene protons (-CH₂-) adjacent to the benzimidazole ring will remain, though its chemical shift may be slightly altered.

  • IR Spectroscopy (ATR or KBr pellet):

    • Expected Result: The strong C=O stretching vibration of the ester at ~1730-1750 cm⁻¹ will disappear. It will be replaced by a strong, broad carboxylate (COO⁻) asymmetric stretching band around 1550-1610 cm⁻¹.

  • Mass Spectrometry (ESI-):

    • Expected Result: In negative ion mode, the spectrum should show a prominent peak corresponding to the deprotonated carboxylic acid (the carboxylate anion) [M-Na]⁻. The molecular weight of the free acid is 176.17 g/mol , so the expected m/z would be ~175.05.

  • High-Performance Liquid Chromatography (HPLC):

    • Expected Result: A reversed-phase HPLC method can be used to assess purity. The product, being a salt, will be significantly more polar than the starting ester and will thus have a much shorter retention time.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Ester in Solvent (MeOH or EtOH) add_base Add NaOH Solution or Pellets start->add_base react Stir at RT or Reflux add_base->react monitor Monitor by TLC react->monitor remove_solvent Remove Organic Solvent (Rotary Evaporator) monitor->remove_solvent Upon Completion wash Wash with Ethyl Acetate remove_solvent->wash isolate Isolate Aqueous Layer wash->isolate dry Evaporate Water to Yield Sodium Salt isolate->dry

Sources

Application Note: Green Chemistry Approaches to Synthesizing Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate (also known as sodium benzimidazole-1-acetate) is a critical heterocyclic scaffold used as a pharmaceutical intermediate (e.g., in the synthesis of bendamustine analogs) and as a high-efficiency corrosion inhibitor for copper and steel alloys.

Conventional synthesis relies on the N-alkylation of benzimidazole using strong bases (NaH) in dipolar aprotic solvents (DMF, DMSO) or refluxing in acetone with potassium carbonate. These methods suffer from poor atom economy, hazardous waste generation, and difficult work-up procedures.

This Application Note details two validated Green Chemistry protocols that eliminate toxic solvents and reduce energy consumption:

  • Aqueous Phase-Transfer Catalysis (PTC): A scalable, water-based method ideal for bulk synthesis.

  • Microwave-Assisted Synthesis (MWI): A rapid, high-throughput method utilizing ethanol as a bio-renewable solvent.

Scientific Background & Mechanism[1][2]

The synthesis involves the nucleophilic substitution (


) of the secondary amine at the N1 position of the benzimidazole ring with an alkyl halide (chloroacetic acid or ethyl chloroacetate).
Mechanistic Pathway

The reaction proceeds via the deprotonation of the pyrrole-like nitrogen (pKa ~12.8), forming a benzimidazolide anion. This nucleophile attacks the


-carbon of the chloroacetic acid.

In the context of Green Chemistry, the challenge is solubilizing the organic benzimidazole and the ionic base/haloacid without using DMF.

  • Solution A (PTC): Uses a quaternary ammonium salt to shuttle the hydroxide ion from the aqueous phase to the organic interface, facilitating deprotonation.

  • Solution B (MWI): Uses dipolar polarization to rapidly heat the reaction mixture, overcoming activation energy barriers in polar protic solvents (EtOH/Water) that are typically poor for

    
     reactions due to anion solvation.
    
Reaction Mechanism Diagram

ReactionMechanism Benzimidazole Benzimidazole (N-H) Anion Benzimidazolide Anion (N-) Benzimidazole->Anion Deprotonation (-H2O) Base Base (NaOH) Base->Anion Transition Transition State [SN2] Anion->Transition Nucleophilic Attack Electrophile Cl-CH2-COO- Na+ (Chloroacetate) Electrophile->Transition ProductAcid Benzimidazole-1-acetic Acid (Free Acid) Transition->ProductAcid Acidification (HCl) Purification Step ProductSalt This compound (Final Salt) ProductAcid->ProductSalt Neutralization (NaOH)

Caption: Mechanistic pathway for the synthesis of Sodium Benzimidazole-1-acetate, highlighting the critical intermediate purification via the free acid.

Experimental Protocols

Method A: Aqueous Phase-Transfer Catalysis (Recommended for Purity)

Principle: Utilizing water as the solvent with Tetrabutylammonium Bromide (TBAB) to facilitate the reaction between the organic benzimidazole and aqueous sodium chloroacetate.

Reagents:

  • Benzimidazole (1.0 eq)[1]

  • Chloroacetic acid (1.2 eq)

  • Sodium Hydroxide (2.5 eq) — Excess required for deprotonation and carboxylate formation.

  • TBAB (5 mol%)

  • Water (Solvent)

  • HCl (1M) for workup

Protocol:

  • Preparation: Dissolve Chloroacetic acid (1.13 g, 12 mmol) in 10 mL water. Slowly add NaOH (0.96 g, 24 mmol) while cooling in an ice bath to form sodium chloroacetate in situ.

  • Reaction: Add Benzimidazole (1.18 g, 10 mmol) and TBAB (0.16 g, 0.5 mmol) to the solution.

  • Reflux: Heat the heterogeneous mixture to reflux (100°C) for 4–6 hours. The mixture will eventually become homogeneous as the benzimidazole reacts.

  • Monitoring: Check progress via TLC (Ethyl Acetate:Methanol 4:1).

  • Work-up (Critical for Purity):

    • Cool the reaction mixture to room temperature.

    • Acidification: Dropwise add 1M HCl until pH reaches 3.0–4.0. The free acid (2-(1H-1,3-benzodiazol-1-yl)acetic acid) will precipitate as a white solid.

    • Note: Direct evaporation of the reaction mixture would yield the product contaminated with NaCl. Precipitation of the acid removes the inorganic salts.

  • Filtration: Filter the solid and wash with cold water (3 x 10 mL) to remove residual NaCl and TBAB.

  • Salt Formation: Suspend the wet cake of the free acid in minimal Ethanol/Water (1:1). Add exactly 1.0 equivalent of NaOH (aq). Stir until dissolved.

  • Isolation: Evaporate solvent under reduced pressure or lyophilize to obtain the pure this compound.

Method B: Microwave-Assisted Synthesis (High Throughput)

Principle: Rapid synthesis using ethyl chloroacetate followed by hydrolysis.

Reagents:

  • Benzimidazole (1.0 eq)[1]

  • Ethyl Chloroacetate (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Ethanol (Green Solvent)

  • NaOH (1.5 eq) for hydrolysis

Protocol:

  • Alkylation: In a microwave vial, mix Benzimidazole (10 mmol), Ethyl Chloroacetate (11 mmol), and

    
     (15 mmol) in 5 mL Ethanol.
    
  • Irradiation: Irradiate at 120°C for 10–15 minutes (Power: 150W).

  • Hydrolysis (One-Pot): Add aqueous NaOH (15 mmol in 2 mL water) directly to the reaction vial. Irradiate again at 100°C for 5 minutes.

  • Purification: Acidify with HCl to precipitate the free acid. Filter, wash, and convert to the sodium salt as described in Method A (Step 7).

Data Analysis & Comparison

The following table contrasts the Green methods against the traditional NaH/DMF route.

ParameterTraditional MethodMethod A (Aqueous PTC)Method B (Microwave)
Solvent DMF (Toxic, Teratogenic)Water (Green)Ethanol (Bio-renewable)
Base NaH (Pyrophoric)NaOH (Corrosive but manageable)

/ NaOH
Temp/Time 80°C / 12–24 Hours100°C / 4–6 Hours120°C / 15 Minutes
Yield 60–70%85–92%88–95%
Atom Economy Low (DMF waste)HighHigh
E-Factor High (Solvent waste)LowVery Low
Workflow Diagram

Workflow Start Start: Raw Materials MethodChoice Select Method Start->MethodChoice PTC Method A: Aqueous PTC (Water + NaOH + TBAB) MethodChoice->PTC MWI Method B: Microwave (EtOH + K2CO3) MethodChoice->MWI Reflux Reflux 4-6h PTC->Reflux Acidify Acidify to pH 3-4 (Precipitate Free Acid) Reflux->Acidify Irradiate MWI 15 min @ 120°C + Hydrolysis MWI->Irradiate Irradiate->Acidify Filter Filter & Wash (Remove NaCl/Salts) Acidify->Filter Resalt Re-dissolve in Stoichiometric NaOH Filter->Resalt Final Final Product: Sodium Benzimidazole-1-acetate Resalt->Final

Caption: Operational workflow for the synthesis and purification of high-purity sodium benzimidazole-1-acetate.

Characterization & Validation

To ensure the protocol was successful, the product must be validated against these standard spectral data points.

  • Appearance: White to off-white crystalline powder.

  • Solubility: Soluble in water, DMSO; insoluble in dichloromethane, hexane.

  • Melting Point (Free Acid): 180–182°C (Decomposes).

  • IR (KBr, cm⁻¹):

    • 1610 (C=O stretch, carboxylate).

    • 1460, 1480 (C=C aromatic).

    • 1280 (C-N stretch).

  • ¹H NMR (400 MHz, D₂O):

    • 
       8.10 (s, 1H, H-2 of benzimidazole).
      
    • 
       7.65 (d, 1H, Ar-H).
      
    • 
       7.50 (d, 1H, Ar-H).
      
    • 
       7.25 (m, 2H, Ar-H).
      
    • 
       4.95 (s, 2H, N-CH₂-CO).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation of Benzimidazole.Ensure NaOH is fresh. In Method A, increase TBAB to 10 mol%.
Product is Sticky/Gummy Residual water or incomplete salt formation.Lyophilize the final product rather than rotary evaporation. Ensure the free acid was fully dried before adding NaOH.
Impurity: NaCl contamination Skipped the acidification/precipitation step.Do not evaporate the reaction mixture directly. You must isolate the free acid first to wash away inorganic salts.
Starting Material Remains Reaction time too short.In Method A, extend reflux. In Method B, increase temperature to 130°C (monitor pressure).

References

  • Standard Microwave Protocols: Asian Journal of Chemistry. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives." Available at: [Link]

  • Green N-Alkylation (PEG/Water): Der Pharma Chemica. "A facile and green synthesis of N-substituted-2-chlorobenzimidazoles." Available at: [Link]

  • Benzimidazole Synthesis Overview: International Journal of Advanced Chemistry Research. "Microwave-assisted synthesis and characterization of bioactive Benzimidazole-Oxadiazole Hybrids." Available at: [Link]

  • Crystal Structure & Properties: PMC - NIH. "Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate." Available at: [Link]

  • Mechanistic Insight: Beilstein Journal of Organic Chemistry. "Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole." Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZM-SYN-001 Topic: Yield Optimization & Process Stability Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of sodium 2-(1H-1,3-benzodiazol-1-yl)acetate (also known as sodium benzimidazol-1-yl acetate) hinges on the efficiency of the N-alkylation step. Common pitfalls include dialkylation (quaternization), poor regioselectivity (in substituted variants), and difficulties in isolating the highly water-soluble sodium salt from inorganic byproducts.

This guide moves beyond standard textbook procedures, offering a "Support Center" approach to troubleshooting specific failure modes using industrial best practices.

Module 1: Critical Process Parameters (The "Why")

Before troubleshooting, validate your baseline conditions against these optimized parameters.

ParameterRecommended StandardTechnical Rationale
Solvent System DMF (Dimethylformamide) or MeCN (Acetonitrile)Polar aprotic solvents stabilize the transition state of the

substitution. DMF often provides higher conversion rates than acetone for chlorides.
Base Selection

(Potassium Carbonate)
Weaker bases reduce the risk of dialkylation compared to NaH. The potassium cation coordinates with the leaving group, assisting the reaction.
Catalyst TBAB (Tetrabutylammonium bromide) or KICrucial for Yield: If using chloroacetate, adding 5-10 mol% KI generates the more reactive iodoacetate in situ (Finkelstein reaction).
Stoichiometry 1.0 : 1.1 (Benzimidazole : Alkylating Agent)Excess alkylating agent promotes the formation of the quaternary ammonium salt (dialkylation impurity), which is difficult to remove.

Module 2: Optimized Protocol (The "How")

This protocol utilizes an "Acid-Base Toggle" purification strategy to ensure the final sodium salt is free of inorganic contaminants (


, 

).
Step 1: N-Alkylation (Ester Formation)
  • Charge a reactor with 1H-benzimidazole (1.0 eq) and anhydrous

    
     (1.5 eq) in DMF (5-10 volumes).
    
  • Stir at room temperature for 30 minutes to ensure deprotonation equilibrium.

  • Add Ethyl chloroacetate (1.1 eq) dropwise.

    • Pro-Tip: Add 5 mol% Potassium Iodide (KI) here to accelerate the reaction if conversion is <50% after 4 hours.

  • Heat to 60–80°C and monitor by TLC/HPLC until starting material is <2%.

  • Workup: Filter off solid inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate DMF under reduced pressure to obtain the crude ester.
Step 2: Hydrolysis & Salt Formation
  • Dissolve the crude ester in Ethanol/Water (1:1).

  • Add NaOH (1.05 eq) and stir at RT until the ester is consumed (check TLC).

  • CRITICAL PURIFICATION STEP (The Toggle):

    • Do not just evaporate the water (this leaves you with NaCl/NaOH impurities).

    • Acidify the solution with HCl to pH 3.0–4.0. The free acid 2-(1H-1,3-benzodiazol-1-yl)acetic acid will precipitate.

    • Filter the solid acid and wash with cold water (removes all inorganic salts).

  • Final Salt Formation:

    • Suspend the clean acid in minimal HPLC-grade water.

    • Add exactly 1.0 eq of NaOH (or

      
       for milder control).
      
    • Lyophilize (freeze-dry) to obtain the pure sodium salt as a white powder.

Module 3: Troubleshooting Guide (FAQs)

Ticket #1: "My yield is stuck at 40-50%, and I see a baseline spot on TLC."

Diagnosis: You are likely suffering from Quaternization (Dialkylation) . Root Cause: The product (mono-alkylated benzimidazole) is still nucleophilic. If you use a large excess of alkylating agent or too high a temperature, the product reacts again to form a dialkylated quaternary salt (highly polar, stays on baseline). Solution:

  • Reduce alkylating agent to 1.05 eq.

  • Switch from NaH (strong base) to

    
     (milder).
    
  • Protocol Adjustment: Add the alkylating agent slowly over 1 hour to keep its concentration low relative to the benzimidazole.

Ticket #2: "The reaction is extremely slow (24h+)."

Diagnosis: Poor leaving group reactivity. Root Cause: Chloroacetates are less reactive than bromo- or iodoacetates. Solution:

  • Catalysis: Add 10 mol% Potassium Iodide (KI) or TBAB . This creates a transient, highly reactive alkylating species.

  • Solvent: Ensure your DMF is dry. Water solvates the nucleophile and kills reactivity.

Ticket #3: "I cannot isolate the sodium salt; it turns into a goo/oil."

Diagnosis: Hygroscopicity and solvent trapping. Root Cause: Sodium salts of carboxylic acids are extremely hygroscopic. Solution:

  • Avoid rotary evaporation to dryness. Use Lyophilization (freeze-drying).

  • Anti-solvent Precipitation: Dissolve the salt in minimum water, then pour into excess Acetone or Isopropanol under vigorous stirring to precipitate the solid.

Module 4: Visualizations

Diagram 1: Reaction Logic & Mechanism

This diagram illustrates the pathway and the critical "Finkelstein" acceleration loop.

G Start 1H-Benzimidazole Base Base (K2CO3) Deprotonation Start->Base Inter Benzimidazole Anion Base->Inter -H+ Product_Ester Intermediate Ester Inter->Product_Ester SN2 Attack Reagent Ethyl Chloroacetate Catalyst KI Catalyst (Finkelstein Loop) Reagent->Catalyst Cl -> I Exchange Catalyst->Product_Ester Fast Reaction Hydrolysis Hydrolysis (NaOH) & Purification Product_Ester->Hydrolysis SideProduct Quaternary Salt (Impurity) Product_Ester->SideProduct Over-alkylation (Avoid!) Final Sodium 2-(1H-1,3- benzodiazol-1-yl)acetate Hydrolysis->Final

Caption: The optimized pathway highlights the catalytic activation of the chloroacetate and the divergence point for dialkylation impurities.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when yields drop below specification.

G Start Issue: Low Yield CheckTLC Check TLC/HPLC Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Baseline/Polar Spots CheckTLC->Result2 Action1 Increase Temp or Add KI Catalyst Result1->Action1 Action2 Check Moisture (Dry Solvent) Result1->Action2 Action3 Reduce Reagent Excess (Stop Dialkylation) Result2->Action3 Action4 Switch Base (NaH -> K2CO3) Result2->Action4

Caption: Diagnostic flow for identifying whether the issue is kinetic (low reactivity) or thermodynamic/selectivity (side reactions).

References

  • Optimization of Benzimidazole Alkylation

    • Title: Phase-Transfer Catalyzed Alkylation of Benzimidazoles.[1][2]

    • Source:Synthetic Communications / ResearchG
    • URL:

  • General Synthesis & Purification of Benzimidazole Acetates

    • Title: Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (Analogous chemistry for benzimidazole).
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:

  • Green Chemistry Approaches (Solvent/Base Selection)

    • Title: Eco-friendly and Efficient Synthesis of 2-aryl-1-arylmethyl-1H-Benzo[d]imidazoles.[3]

    • Source:Research Journal of Chemistry and Environment.
    • URL:

Sources

Troubleshooting solubility issues of benzimidazole salts in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues of Benzimidazole Salts in Biological Assays Audience: Researchers, Scientists, and Drug Discovery Professionals Format: Technical Support Center (Interactive Q&A)

Status: Operational | Support Tier: Senior Application Scientist

Welcome to the technical support hub. If you are working with benzimidazole salts (e.g., hydrochlorides, mesylates) and experiencing "crash-out" upon dilution, erratic IC50 curves, or poor reproducibility in physiological buffers, you are encountering the classic "brick dust" paradox of this chemical class.

Benzimidazoles are essential scaffolds (e.g., anthelmintics, proton pump inhibitors), but their physicochemical properties often fight against standard biological assay conditions. This guide bypasses generic advice to address the specific thermodynamic and kinetic failures occurring in your microplate.

Quick Diagnostic: What is your primary failure mode?
  • The "Crash Out": Visible precipitation immediately upon adding DMSO stock to media. [Go to Section 1]

  • The "Phantom" Loss: Compound is soluble initially but activity disappears over time or yields flat dose-response curves. [Go to Section 2]

  • The "False Hit": Unexpectedly high potency that disappears with detergents. [Go to Section 3]

Section 1: The "Crash Out" (Kinetic Solubility Failure)

User Question: I synthesized the HCl salt of my benzimidazole to improve solubility. It dissolves perfectly in water, but when I dilute my 10 mM DMSO stock into cell media (pH 7.4), it precipitates immediately. Why is the salt form not helping?

Technical Analysis: You are witnessing Salt Disproportionation driven by the pH max effect.[1][2] While the HCl salt improves solubility in distilled water (where the solution pH drops to ~3–4 due to the salt's acidity), biological media is highly buffered at pH 7.4.

Benzimidazoles are weak bases (typical pKa of the imidazole nitrogen is ~5.4 – 5.8).

  • At pH 4.0: The molecule is protonated (

    
    ) and soluble.
    
  • At pH 7.4: The buffer strips the proton (

    
    ), forcing the equilibrium back to the neutral free base (
    
    
    
    ).
  • Result: The "salt" advantage is lost instantly. You are effectively trying to dissolve the hydrophobic free base, which likely has nanomolar thermodynamic solubility.

The Mechanism of Failure:

precipitation_mechanism cluster_0 DMSO Stock (10 mM) cluster_1 Aqueous Buffer (pH 7.4) Stock Solubilized Benzimidazole Mixing Rapid Mixing (Water = Anti-solvent) Stock->Mixing Dilution (1:1000) Disprop Salt Disproportionation (BH+ -> B + H+) Mixing->Disprop Buffer Capacity > Salt Acidity Nucleation Nucleation (Supersaturation Spike) Disprop->Nucleation [Free Base] > Solubility Limit Precip Precipitation (Amorphous/Crystalline) Nucleation->Precip Kinetic Crash

Figure 1: The Kinetic Solubility Trap. The high buffer capacity of cell media neutralizes the acidic salt, forcing the compound into its insoluble neutral state.

Corrective Protocol: The "Intermediate Shift" Do not dilute directly from 100% DMSO to 100% aqueous buffer.

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute 1:10 into PEG-400 or Propylene Glycol (yields 1 mM).

  • Final Step: Dilute into assay media. The intermediate co-solvent suppresses the nucleation spike that water causes.

Section 2: The pH Trap & Solubility Prediction

User Question: How do I know if my specific benzimidazole will stay in solution at pH 7.4?

Technical Analysis: You must calculate the pH-dependent solubility . The solubility of a weak base (


) at a specific pH is related to its intrinsic solubility (

) and pKa.

The Equation:



Data Table: Benzimidazole Solubility Behavior

ParameterValue (Typical)Implication for Assay
Intrinsic Solubility (

)
0.1 - 5

M
The max concentration of neutral species allowed.
pKa (Imidazole N) 5.4 - 5.8At pH 7.4, the molecule is >98% neutral.
pH Max ~4.5 - 5.5The pH above which the salt converts to free base.
Kinetic Solubility 20 - 50

M
Transient solubility (metastable) before precipitation.

Troubleshooting Protocol: The pH Shift Test If you suspect solubility issues are killing your assay sensitivity:

  • Run a parallel assay arm at pH 6.5 (using BIS-TRIS buffer) instead of pH 7.4.

  • At pH 6.5, the ionization increases by ~10-fold (closer to pKa).

  • Result: If potency (

    
    ) improves significantly at pH 6.5, your compound was likely precipitating at pH 7.4, not inactive.
    
Section 3: Aggregation & False Positives

User Question: My compound shows high inhibition in the enzyme assay, but the Hill slope is steep (> 2.0) and the results aren't reproducible in cell assays. Is this a solubility issue?

Technical Analysis: This is likely Colloidal Aggregation . Benzimidazoles are notorious for forming promiscuous aggregates at concentrations near their solubility limit. These colloids sequester enzymes, leading to false inhibition.

Diagnostic Workflow:

aggregation_workflow Start High Potency Hit (Steep Hill Slope) Detergent Add 0.01% Triton X-100 (or Tween-80) Start->Detergent Result Re-measure IC50 Detergent->Result Decision1 IC50 Unchanged Result->Decision1 True Inhibitor Decision2 IC50 Increases >10x (Potency Loss) Result->Decision2 False Positive (Aggregator)

Figure 2: The Detergent Sensitivity Test. Surfactants disrupt non-specific colloidal aggregates but usually do not affect specific binding.

Corrective Protocol:

  • Add Surfactant: Include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer before adding the compound.

  • Spin Down: Centrifuge the compound dilution plate (1000 x g for 5 min) before transfer. If the compound is precipitating, this will pellet the solid, and your transfer will reflect the true soluble fraction.

Section 4: Advanced Solubilization (When DMSO Fails)

User Question: I cannot lower the pH, and surfactants interfere with my specific cell receptor. What is the "Nuclear Option" for solubilization?

Technical Analysis: Use Cyclodextrins , specifically HP-


-CD (Hydroxypropyl-beta-cyclodextrin) .
Benzimidazoles fit perfectly into the hydrophobic cavity of 

-cyclodextrins. This creates an inclusion complex that shields the hydrophobic core from water while presenting a hydrophilic surface to the buffer.

Preparation Protocol:

  • Prepare Vehicle: 20% (w/v) HP-

    
    -CD in water.
    
  • Dissolve Compound: Add your benzimidazole salt directly to this vehicle (avoid DMSO if possible, or keep DMSO <1%).

  • Sonicate: 30 minutes at room temperature.

  • Filter: 0.22

    
    m filter.
    
  • Dilute: Use this stock to dose your cells. The cyclodextrin releases the drug via equilibrium exchange with the cell membrane.

References & Authoritative Sources
  • Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Describes the "kinetic solubility" artifact in detail.

  • Assay Guidance Manual. Assay Interference by Aggregation. NCBI Bookshelf. The gold standard for identifying false positives due to colloidal aggregation.

  • Popa-Burke, I., et al. (2014).[4] Compound precipitation in high-concentration DMSO solutions.[4][5] Journal of Biomolecular Screening.[4][5] Quantifies the frequency of "crash out" events in screening libraries.

  • Torrado, S., et al. (1996). Preparation, dissolution and characterization of albendazole-beta-cyclodextrin systems. International Journal of Pharmaceutics. Validates the use of cyclodextrins for benzimidazole solubilization.[6]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[7] Advanced Drug Delivery Reviews. Explains the pH-max and salt disproportionation physics.

Sources

Addressing regioselectivity issues in benzimidazole alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZ-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting N1 vs. N3 Regioselectivity and Over-Alkylation[1]

Executive Summary: The "N1/N3 Conundrum"

Benzimidazole alkylation is a deceptively simple transformation that frequently bottlenecks medicinal chemistry campaigns. The core challenge stems from annular tautomerism . In unsubstituted benzimidazoles, the N1 and N3 positions are chemically equivalent due to rapid proton transfer. However, once a substituent is introduced at the C4 or C5 position, this symmetry breaks, creating two distinct nucleophilic sites.[1]

Standard base-mediated alkylation often yields a mixture of 1,5- and 1,6-isomers (based on the substituent position in the final product), along with potential quaternary ammonium salts (over-alkylation).[1] This guide provides a logic-driven framework to predict, control, and correct these regioselectivity issues.

Diagnostic Framework (Troubleshooting)

Before altering your reaction conditions, identify your specific failure mode using the decision tree below.

Interactive Troubleshooting Flowchart

Benzimidazole_Troubleshooting Start Start: Identify the Problem IsomerMix Problem: 1:1 (or poor) Mixture of N1/N3 Isomers Start->IsomerMix OverAlk Problem: Over-alkylation (Quaternization) Start->OverAlk LowYield Problem: Low Conversion / SM Recovery Start->LowYield CheckSub Is there a substituent at C5/C6? IsomerMix->CheckSub Sol_Stoich Solution: Control Stoichiometry (0.95 eq) Use Biphasic Cond. (DCM/NaOH + TBAB) OverAlk->Sol_Stoich CheckElec Is the electrophile a secondary halide? LowYield->CheckElec CheckBase Are you using NaH or K2CO3? CheckSub->CheckBase Yes Sol_Cesium Solution: Switch to Cs2CO3/DMF (The 'Cesium Effect') CheckBase->Sol_Cesium Yes (NaH/K2CO3) Sol_Mitsunobu Solution: Switch to Mitsunobu (Steric Control) CheckBase->Sol_Mitsunobu Already using Cs2CO3 CheckElec->Sol_Cesium No (Primary halide) CheckElec->Sol_Mitsunobu Yes (Steric hindrance)

Figure 1: Diagnostic logic for selecting the appropriate optimization strategy based on observed experimental failure.

Mechanistic Deep Dive: Why Your Reaction Failed

To fix the problem, you must understand the competing forces at play.

Electronic vs. Steric Control

In 5-substituted benzimidazoles (e.g., 5-nitro, 5-methoxy), the tautomeric equilibrium dictates the starting population, but the Curtin-Hammett principle dictates that the product ratio depends on the relative energies of the transition states, not the ground state populations.[1]

  • Electron-Withdrawing Groups (EWG at C5): Increase the acidity of the N1-H tautomer. However, the resulting anion often alkylates at the N3 position (leading to the 1,6-isomer) because the N1 nitrogen is electronically deactivated by the EWG.

  • Electron-Donating Groups (EDG at C5): Generally favor the 1,5-isomer (alkylation at N1).[1]

The "Cesium Effect"

Using Cesium Carbonate (


) in DMF is superior to NaH or 

for two reasons:
  • Solubility: Cesium has a large ionic radius, making the carbonate more soluble in organic solvents.

  • "Naked" Anion: The large

    
     cation coordinates poorly with the benzimidazole anion. This results in a "naked," highly reactive anion that permits lower reaction temperatures, reducing thermal equilibration and often enhancing selectivity for the kinetic product [1][2].[1]
    

Validated Protocols

Do not rely on generic conditions. Use these optimized workflows.

Protocol A: The "Cesium Effect" Standard (For Primary Halides)

Best for: Avoiding over-alkylation and improving general regioselectivity.

ParameterSpecificationRationale
Base

(1.1 - 1.5 eq)
Promotes mono-alkylation; suppresses quaternization [1].[1]
Solvent DMF or NMP (Anhydrous)High dielectric constant dissociates ion pairs.[1]
Concentration 0.1 M - 0.2 MDilution prevents intermolecular side reactions.
Temp RT to 60°CKeep temp low to maximize kinetic selectivity.

Step-by-Step:

  • Dissolve the benzimidazole substrate (1.0 eq) in anhydrous DMF (0.1 M).

  • Add

    
     (1.2 eq) and stir at RT for 30 mins. Observation: Solution may change color (anion formation).[1]
    
  • Add the alkyl halide (1.05 eq) dropwise.

  • Monitor by LCMS. If over-alkylation is observed, lower temp to 0°C and reduce alkyl halide to 0.95 eq.

Protocol B: The Mitsunobu Inversion (For Secondary Alcohols/Sterics)

Best for: Sterically hindered substrates or when specific regioisomers are required.[1]

  • Mechanism: Uses

    
     and DIAD/DEAD to activate an alcohol.[2][3] The benzimidazole acts as the nucleophile.[4]
    
  • Advantage: The bulky triphenylphosphine oxide byproduct creates a steric environment that often reverses the selectivity seen in SN2 reactions, favoring the more sterically accessible nitrogen [4].

Step-by-Step:

  • Dissolve benzimidazole (1.0 eq), Alcohol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF or Toluene.
    
  • Cool to 0°C.

  • Add DIAD (1.5 eq) dropwise over 15 mins. Critical: Exothermic.

  • Allow to warm to RT overnight.

  • Workup Tip: If

    
     removal is difficult, use polymer-supported 
    
    
    
    or switch to the CMBP (Cyanomethylenetributylphosphorane) reagent.

Frequently Asked Questions (FAQ)

Q: I am getting a 50:50 mixture of isomers. Can I separate them? A: Often, yes. The 1,5- and 1,6-isomers usually have significantly different dipole moments.[1]

  • Tactic: Try crystallization first. The more symmetrical isomer (often the 1,6-isomer for EWGs) tends to crystallize more readily.[1]

  • Tactic: If using flash chromatography, use a gradient of MeOH in DCM. Isomers often elute with a

    
     of 0.1–0.2.
    

Q: Why does my reaction stall with secondary alkyl halides? A: Benzimidazole anions are moderate nucleophiles. Secondary halides introduce significant steric hindrance, promoting E2 elimination over


 substitution.[1]
  • Fix: Switch to Protocol B (Mitsunobu) using the corresponding secondary alcohol. This avoids the elimination pathway common with halides [4].

Q: How do I confirm which isomer I have? A: 2D NMR is mandatory.

  • NOESY: Look for a correlation between the

    
     protons and the proton at C7 (for N1 alkylation) or C4 (for N3 alkylation).
    
  • HMBC: Look for long-range coupling between the alkyl protons and the specific ring carbons (C2, C3a, C7a).[1]

References

  • Salvatore, R. N., et al. (2002).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[5] The Journal of Organic Chemistry.

  • Faujasites, Y., et al. (2002).[1][5] "Mono-N-methylation of Primary Amines... Kinetics and Selectivity." The Journal of Organic Chemistry.

  • Aggarwal, R., et al. (2022).[1] "Comparative study of the reaction of 2-mercaptobenzimidazole... regioselective access." RSC Advances.

  • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • Srivastava, R., et al. (2018).[1][6] "Alkylated benzimidazoles: Design, synthesis, docking... against HIV." Heliyon.

Sources

Enhancing the shelf-life of sodium 2-(1H-1,3-benzodiazol-1-yl)acetate solutions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Stability Enhancement & Troubleshooting Guide for SBA-Na Solutions

Executive Summary: The Stability Profile

Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate (SBA-Na) is the sodium salt of benzimidazole-1-acetic acid. While the solid salt is relatively stable, its aqueous solutions are thermodynamically fragile systems.[1]

The stability of SBA-Na is governed by two competing forces: Hydrolytic Equilibrium (pH-dependent solubility) and Photochemical Reactivity (UV-sensitivity of the benzimidazole core).

Key Stability Metrics:

Parameter Critical Threshold Failure Mode
pH < 6.5 Precipitation. Protonation of the carboxylate yields the insoluble free acid.
Light UV (200–300 nm) Discoloration. Photo-oxidation and ring cleavage.
Temperature > 25°C (Long-term) Hydrolysis. Slow decarboxylation or N-C bond cleavage.

| Atmosphere | High CO₂ | pH Drift. Absorption of CO₂ lowers pH, triggering precipitation.[1] |

Critical Stability Mechanisms (The "Why")

To troubleshoot effectively, you must understand the molecular behavior of the compound in solution.

A. The Isoelectric Trap (Precipitation)

SBA-Na acts as a weak base in solution. The benzimidazole ring is basic (


), while the carboxylate group is the conjugate base of a weak acid (

).
  • In Water (pH > 7): The molecule exists as a soluble anion.

  • In Acid (pH < 6): The carboxylate becomes protonated to form the free acid (Benzimidazole-1-acetic acid). Unlike the sodium salt, the free acid has poor aqueous solubility due to the loss of ionic charge and strong crystal lattice energy.

  • The Trap: Even distilled water can absorb atmospheric CO₂, forming carbonic acid and lowering the pH to ~5.5. This is sufficient to trigger "mystery precipitation" in unbuffered SBA-Na solutions.

B. Photochemical Degradation

The benzimidazole moiety absorbs strongly in the UV region. Upon excitation, it can undergo:

  • N-Oxide Formation: Reaction with dissolved oxygen.

  • Ring Cleavage: High-energy UV can cleave the imidazole ring, leading to complex mixtures of amino-aniline derivatives [1, 2].

Visualizing the Failure Pathways

The following diagram maps the logical flow of degradation, helping you identify the root cause of instability based on visual symptoms.

SBA_Stability_Logic cluster_prevention Prevention Strategy Start SBA-Na Solution (Clear, Colorless) CO2 Atmospheric CO2 Absorption Start->CO2 Open Vial UV UV Light Exposure Start->UV Clear Glass Acid pH Drop (< 6.0) CO2->Acid H2CO3 formation Precip PRECIPITATION (Free Acid Formation) Acid->Precip Protonation Excitation Excited State (Singlet/Triplet) UV->Excitation Oxidation DISCOLORATION (Yellow/Brown N-Oxides) Excitation->Oxidation + O2 Buffer Buffer (pH 7.4) Buffer->Acid Neutralizes Amber Amber Glass Amber->UV Blocks

Caption: Logical pathway of SBA-Na degradation. Left branch (Red/Yellow) indicates pH-induced precipitation; Right branch indicates photo-oxidation.

Troubleshooting Guide & FAQs
Issue 1: "My clear solution turned cloudy after 24 hours at 4°C."
  • Diagnosis: pH Drift / Carbonation. [1]

    • Water at 4°C absorbs CO₂ more readily than at room temperature (Henry's Law).[1] If unbuffered, the pH dropped, causing the free acid to precipitate.[1]

  • Immediate Fix: Add dilute NaOH (0.1 M) dropwise until the solution clears (target pH 8.0).

  • Prevention: Use a buffer (PBS pH 7.[1]4) or store under inert gas (Argon/Nitrogen).[1] Do not store in unbuffered water for >4 hours.

Issue 2: "The solution has developed a yellow tint."
  • Diagnosis: Photo-oxidation.

    • Benzimidazoles form yellow/brown degradation products (likely N-oxides or dimers) when exposed to light [1].

  • Immediate Fix: Discard. Photo-degradation products are often irreversible and may interfere with biological assays.

  • Prevention: Use amber vials or wrap containers in aluminum foil.

Issue 3: "Can I autoclave this solution?"
  • Answer: No.

    • While the benzimidazole ring is thermally robust, the N-acetic acid bond can hydrolyze at high temperatures (121°C) under pressure, especially if the pH shifts during the heating cycle.

  • Protocol: Sterilize via 0.22 µm filtration (PES or PVDF membranes are compatible).[1]

The "Zero-Nucleation" Preparation Protocol

To maximize shelf-life, use this self-validating protocol. This method minimizes dissolved oxygen (preventing oxidation) and stabilizes pH (preventing precipitation).[1]

Reagents:

  • SBA-Na Solid

  • PBS (Phosphate Buffered Saline), pH 7.4 (Degassed)[1]

  • 0.22 µm Syringe Filter (PES)[1]

Workflow Diagram:

Prep_Protocol Step1 1. Degas Buffer (Sonicate 10 min under vac) Step2 2. Weigh SBA-Na (Minimize light exposure) Step1->Step2 Step3 3. Dissolution (Add buffer, vortex gently) Step2->Step3 Step4 4. pH Check (Must be > 7.2) Step3->Step4 Step4->Step3 Fail (Adjust w/ NaOH) Step5 5. Filtration (0.22 µm PES into Amber Vial) Step4->Step5 Pass Step6 6. Storage (-20°C, Dark) Step5->Step6

Caption: Optimized workflow for preparing stable SBA-Na solutions.

Step-by-Step Instructions:

  • Degas the Solvent: Sonicate your PBS buffer for 10 minutes to remove dissolved CO₂ and Oxygen.

  • Dissolve: Add SBA-Na to the buffer. Vortex until clear.

  • Validation (Crucial): Spot-check the pH. If it is below 7.0, the solution is unstable.[1] Adjust with 1N NaOH if necessary.

  • Sterilize: Filter through a 0.22 µm membrane into a sterile Amber vial.

  • Cryopreserve: Flash freeze (if possible) and store at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.

References
  • Photodegradation of Benzimidazoles

    • Title: Photodegradation Pattern of Benzimidazole Anthelmintics.[2]

    • Source: European Journal of Pharmaceutical Sciences / ResearchGate.[2]

    • Relevance: Establishes the UV-sensitivity and degradation pathways (N-oxide formation)
  • pH-Dependent Solubility

    • Title: The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate.[3]

    • Source: National Institutes of Health (PubMed).[1][4]

    • Relevance: Validates the mechanism of carboxylate protonation and ring opening/closing equilibria in benzimidazole-like systems
  • Hydrolysis Kinetics

    • Title: Hydrolysis rates of some acetylimidazole derivatives.[5]

    • Source: Canadian Journal of Chemistry.
    • Relevance: Provides kinetic data on the stability of N-acetyl bonds in imidazole systems, supporting the recommend
    • [1]

  • General Stability of Benzimidazoles

    • Title: Comprehensive stability study of benzimidazole drug residues in standard solution.
    • Source: PubMed.
    • Relevance: Supports the storage recommendation of -20°C for working solutions to prevent long-term degrad

Sources

Validation & Comparative

Technical Guide: 1H NMR Chemical Shift Assignments for Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive 1H NMR analysis of sodium 2-(1H-1,3-benzodiazol-1-yl)acetate , contrasting it with its free acid precursor. This guide is designed for analytical chemists and formulation scientists requiring precise structural verification.

Executive Summary & Compound Utility

This compound (CAS: Not commonly indexed as salt; Free Acid CAS: 104672-40-6) is the water-soluble sodium salt of (1H-benzimidazol-1-yl)acetic acid.[1] It serves as a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan) and various bioactive heterocyclic scaffolds.

Unlike the free acid, which requires dipolar aprotic solvents (DMSO-d6) for analysis, the sodium salt is highly soluble in D₂O. However, the ionization of the carboxylate group induces specific shielding effects on the methylene protons (


), shifting them upfield compared to the free acid. This guide delineates these shifts to prevent misidentification during process monitoring.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard benzimidazole numbering system. The acetate moiety is attached at the N1 position.

BenzimidazoleStructure Figure 1: Numbering scheme for this compound. N1 N1 C2 C2 N1->C2 CH2 CH₂ (α) N1->CH2 Subst. N3 N3 C2->N3 C3a C3a N3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a fusion C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a C7a->N1 COO COO⁻ Na⁺ CH2->COO

[2]

Experimental Protocol: Sample Preparation

The choice of solvent dictates the chemical shift values due to the solvation of the carboxylate anion .

Protocol A: Sodium Salt Analysis (Recommended)
  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
  • Reference: Sodium 3-(trimethylsilyl)propionate-d4 (TSP) set to 0.00 ppm. Note: Do not use TMS; it is insoluble in water.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • pH Consideration: Ensure pH is >8. If pH drops, the carboxylate protonates, shifting the equilibrium toward the free acid spectrum.

Protocol B: Free Acid Comparison
  • Solvent: DMSO-d6.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

  • Observation: The carboxylic acid proton (-COOH) will appear as a broad singlet at >12.0 ppm, absent in the salt spectrum.

1H NMR Chemical Shift Assignments

Comparative Data Table

The following table contrasts the sodium salt (in


) against the free acid (in DMSO-d6).
Proton AssignmentPositionSodium Salt (

ppm,

)
Free Acid (

ppm, DMSO-d6)
MultiplicityIntegration
Benzimidazole C2-H 28.15 – 8.25 8.20 – 8.35 Singlet (s)1H
Aromatic Ring 47.60 – 7.757.60 – 7.70Doublet/Multiplet1H
Aromatic Ring 77.45 – 7.557.45 – 7.55Doublet/Multiplet1H
Aromatic Ring 5, 67.25 – 7.407.20 – 7.35Multiplet (m)2H
Methylene (Alpha)

-CH₂
4.85 – 4.95 5.15 – 5.30 Singlet (s)2H
Carboxylic Acid COOHAbsent12.50 – 13.00Broad Singlet(1H)
Detailed Spectral Analysis[4]
1. The Methylene "Fingerprint" (

-CH₂)

The most critical diagnostic signal is the methylene singlet attached to N1.

  • In the Salt (4.9 ppm): The carboxylate anion (

    
    ) is electron-rich. Through inductive effects, it shields the adjacent methylene protons, moving them upfield relative to the acid.
    
  • In the Free Acid (5.2 ppm): The protonated carboxylic acid (

    
    ) is electron-withdrawing, deshielding the methylene protons and shifting them downfield.
    
  • Validation: If you observe a singlet near 5.2 ppm in

    
    , your salt has likely protonated (check pH) or decomposed.
    
2. The C2-H Singlet (8.2 ppm)

This proton is located between the two nitrogen atoms, making it significantly deshielded.

  • It appears as a sharp singlet.

  • In

    
    , this proton can undergo slow deuterium exchange over time (
    
    
    
    ), causing the signal intensity to decrease in aged samples. Process Tip: Analyze fresh samples to ensure accurate integration.
3. Aromatic Region (7.2 – 7.8 ppm)

The benzimidazole ring protons form an ABCD system (or AA'BB' approximation).

  • H4 & H7: These are the "outer" protons. H4 (closest to the lone pair of N3) is typically the most deshielded doublet.

  • H5 & H6: These appear as a complex multiplet (pseudo-triplets) upfield of H4/H7.

Comparative Performance: Salt vs. Free Acid

When selecting a form for development, the following physical properties—confirmed by NMR behavior—are critical.

Comparison cluster_0 Free Acid Form cluster_1 Sodium Salt Form Acid Free Acid (COOH) AcidSol Solubility: High in DMSO/DMF Low in Water Acid->AcidSol AcidNMR NMR: Deshielded CH₂ (~5.2 ppm) Broad COOH peak Acid->AcidNMR Salt Sodium Salt (COO⁻ Na⁺) SaltSol Solubility: High in Water (D₂O) Low in Organics Salt->SaltSol SaltNMR NMR: Shielded CH₂ (~4.9 ppm) No COOH peak Salt->SaltNMR

Key Takeaways for Researchers:
  • Solubility: The sodium salt allows for aqueous chemistry and biological assays without organic co-solvents (DMSO), which can be cytotoxic.

  • Stability: The salt form is generally less prone to decarboxylation under thermal stress compared to the free acid.

  • Differentiation: Use the N-CH₂ shift (4.9 vs 5.2 ppm) as the primary quality control parameter to confirm salt formation efficiency.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[3] Chem.1997 , 62, 7512–7515.[3] Link

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[3] Org.[4][5] Process Res. Dev.2016 , 20, 661–667. Link

  • Poddar, R., et al. "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." Bangladesh J. Sci. Ind.[1][6][7][8][9] Res.2013 , 48, 83-88. (Reference for benzimidazole ring assignments). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for Benzimidazole assignments). Link

Sources

A Researcher's Guide to FTIR Spectral Analysis of Benzimidazole Carboxylate Salts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their salt forms is paramount. The formation of a salt can significantly alter the physicochemical properties of a drug, including its solubility, stability, and bioavailability. Among the various classes of organic compounds, benzimidazole and its derivatives are of significant interest due to their wide range of biological activities.[1] When combined with carboxylic acids to form salts, their properties can be further tailored. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for the structural elucidation and confirmation of salt formation.

This guide provides an in-depth comparative analysis of the FTIR spectra of benzimidazole, a representative carboxylic acid (benzoic acid), and their resulting benzimidazole carboxylate salt. We will delve into the theoretical underpinnings of the observed vibrational modes and provide a practical, step-by-step experimental protocol for the synthesis and analysis of these compounds.

The Foundational Chemistry: Proton Transfer and Salt Formation

The formation of a benzimidazole carboxylate salt is an acid-base reaction involving the transfer of a proton from the carboxylic acid's hydroxyl group to one of the nitrogen atoms of the benzimidazole ring. This event leads to the formation of a benzimidazolium cation and a carboxylate anion, held together by electrostatic attraction.

Caption: Reaction scheme for the formation of Benzimidazolium Benzoate.

FTIR spectroscopy is exceptionally sensitive to the changes in bond vibrations that accompany this proton transfer, making it an ideal tool for confirming the successful formation of the salt.

Comparative FTIR Spectral Analysis

To comprehend the FTIR spectrum of the benzimidazole carboxylate salt, it is essential first to understand the characteristic absorption bands of its constituent precursors: benzimidazole and benzoic acid.

FTIR Spectrum of Benzimidazole

The FTIR spectrum of benzimidazole is characterized by several key vibrational modes. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-2800 cm⁻¹. The C=N stretching vibration is observed around 1620-1580 cm⁻¹, and the C-N stretching vibration can be found in the 1450-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are also present, typically above 3000 cm⁻¹.

FTIR Spectrum of Benzoic Acid

Benzoic acid, as a representative aromatic carboxylic acid, exhibits a very characteristic and easily identifiable FTIR spectrum. The most prominent feature is the extremely broad O-H stretching vibration of the carboxylic acid group, which appears in the range of 3300-2500 cm⁻¹.[2][3] This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid dimers.[2] Another key absorption is the sharp and intense C=O (carbonyl) stretching band, typically found around 1720-1680 cm⁻¹.[2] Aromatic C=C stretching vibrations are also observed in the 1600-1450 cm⁻¹ region.[2]

FTIR Spectrum of Benzimidazole Carboxylate Salt: The Telltale Signs of Salt Formation

The formation of the benzimidazole carboxylate salt leads to distinct and predictable changes in the FTIR spectrum, providing clear evidence of the proton transfer.

  • Disappearance of the Carboxylic Acid O-H Stretch: The most definitive evidence of salt formation is the complete disappearance of the broad O-H stretching band of the carboxylic acid (3300-2500 cm⁻¹).[2][3]

  • Appearance of Carboxylate Anion Bands: In place of the carbonyl (C=O) band of the carboxylic acid, two new strong absorption bands emerge. These are attributed to the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate anion (COO⁻).[4]

    • The asymmetric stretching band (νas) is typically observed in the region of 1650-1540 cm⁻¹ .[4]

    • The symmetric stretching band (νs) appears in the 1450-1360 cm⁻¹ range.[4]

  • Shifts in Benzimidazole Ring Vibrations: The protonation of the benzimidazole ring to form the benzimidazolium cation results in shifts of its characteristic vibrational bands. The C=N and C-N stretching vibrations may shift to slightly different wavenumbers and change in intensity, reflecting the altered electronic environment of the heterocyclic ring.[5]

The following table summarizes the key diagnostic FTIR bands for benzimidazole, benzoic acid, and their resulting carboxylate salt.

Vibrational Mode Benzimidazole (cm⁻¹) Benzoic Acid (cm⁻¹) Benzimidazole Carboxylate Salt (cm⁻¹) Significance of Change
O-H Stretch (Carboxylic Acid) -3300-2500 (very broad)[2][3]AbsentConfirms deprotonation of the carboxylic acid.
N-H Stretch (Benzimidazolium) 3200-2800 (broad)-Broadened and may shiftIndicates protonation of the benzimidazole ring.
C=O Stretch (Carboxylic Acid) -1720-1680 (sharp, strong)[2]AbsentConfirms the conversion of the carboxyl group to carboxylate.
COO⁻ Asymmetric Stretch --1650-1540 (strong)[4]Key indicator of carboxylate anion formation.
COO⁻ Symmetric Stretch --1450-1360 (strong)[4]Key indicator of carboxylate anion formation.
C=N Stretch (Benzimidazole Ring) ~1620-1580-ShiftedReflects the change in the electronic structure of the benzimidazole ring upon protonation.
Aromatic C=C Stretch ~1600-1450~1600-1450[2]PresentAromatic rings remain intact.

Experimental Protocol: Synthesis and FTIR Analysis of Benzimidazole Benzoate

This section provides a detailed, step-by-step methodology for the synthesis of benzimidazole benzoate and its subsequent analysis by FTIR spectroscopy.

G cluster_0 Synthesis Workflow cluster_1 FTIR Analysis Workflow A Dissolve Benzimidazole in Ethanol C Mix Solutions and Stir A->C B Dissolve Benzoic Acid in Ethanol B->C D Isolate Precipitate (Filtration) C->D E Wash and Dry Product D->E F Prepare KBr Pellet of Product E->F G Acquire FTIR Spectrum F->G H Analyze Spectrum for Characteristic Bands G->H

Caption: Experimental workflow for synthesis and FTIR analysis.

Materials and Equipment
  • Benzimidazole

  • Benzoic Acid

  • Ethanol (reagent grade)

  • Beakers and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

  • FTIR spectrometer

  • KBr (spectroscopic grade)

  • Mortar and pestle

  • Pellet press

Synthesis Procedure
  • Dissolution of Reactants:

    • In a 50 mL beaker, dissolve 1.0 mmol of benzimidazole in approximately 10 mL of ethanol with gentle warming and stirring.

    • In a separate 50 mL beaker, dissolve 1.0 mmol of benzoic acid in approximately 10 mL of ethanol.

  • Reaction and Precipitation:

    • Slowly add the benzoic acid solution to the benzimidazole solution while stirring continuously at room temperature.

    • A white precipitate of benzimidazole benzoate should form upon mixing or shortly thereafter.

    • Continue stirring the mixture for 30-60 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Isolate the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

FTIR Sample Preparation and Analysis
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the dried benzimidazole benzoate product with approximately 100-200 mg of dry spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Analyze the obtained spectrum, paying close attention to the key regions identified in the comparative analysis section.

    • Confirm the absence of the broad O-H stretching band and the C=O stretching band of benzoic acid.

    • Identify the strong asymmetric and symmetric stretching bands of the carboxylate anion.

    • Observe any shifts in the benzimidazole ring vibrations.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of benzimidazole carboxylate salts. By understanding the characteristic vibrational frequencies of the parent molecules and the distinct spectral changes that occur upon salt formation, researchers can unequivocally confirm the successful synthesis of their target compounds. The disappearance of the carboxylic acid's O-H and C=O bands, coupled with the emergence of the strong carboxylate anion's asymmetric and symmetric stretching bands, provides a clear and reliable spectral fingerprint for the salt. This guide provides the foundational knowledge and practical steps for researchers to confidently employ FTIR in their drug development and materials science endeavors.

References

  • PubMed. (2015). Modeling the antisymmetric and symmetric stretching vibrational modes of aqueous carboxylate anions. [Link]

  • ScienceDirect. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. [Link]

  • ED4-PP Staging. (n.d.). Benzoic Acid Ir Spectrum. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]

  • SlideShare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

  • ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. [Link]

  • CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

  • ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]

  • PMC. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

  • IJPSR. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • ACS Publications. (2002). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. [Link]

  • ResearchGate. (2023). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • ThaiScience. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. [Link]

  • ResearchGate. (n.d.). Asymmetric and symmetric stretching vibrations of the carboxylate.... [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. [Link]

  • RSC Publishing. (1961). The infrared spectra of some simple benzimidazoles. [Link]

  • PMC. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]

Sources

Technical Comparison: Benzimidazole vs. Sodium Benzimidazolylacetate for Corrosion Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Sodium Benzimidazolylacetate (SBIA) demonstrates superior corrosion inhibition efficiency (IE%) compared to the parent Benzimidazole (BIM) , particularly in acidic media (1.0 M HCl) for mild steel and copper alloys.

While Benzimidazole serves as a functional mixed-type inhibitor, its performance is limited by a lack of diverse adsorption centers. SBIA overcomes this by introducing an acetate moiety (–CH₂COO⁻Na⁺) at the C2 position. This modification serves a dual purpose: it significantly enhances water solubility for easier industrial formulation and provides additional oxygen-based nucleophilic centers for stronger surface chelation.

This guide details the electrochemical and gravimetric evidence supporting the transition from BIM to SBIA for high-value asset protection.

Molecular Mechanics & Structure-Activity Relationship (SAR)

The inhibition efficiency of organic molecules relies on their ability to adsorb onto the metal surface, blocking active dissolution sites.

Benzimidazole (BIM)
  • Structure: A fusion of benzene and imidazole rings.

  • Adsorption Mode: Planar adsorption via

    
    -electron interaction of the aromatic rings and the lone pair of the sp² nitrogen (N3).
    
  • Limitation: Adsorption is primarily physical (physisorption) or weak chemisorption. The lack of a flexible side chain limits surface coverage (geometric blocking).

Sodium Benzimidazolylacetate (SBIA)
  • Structure: BIM core with a –CH₂COO⁻Na⁺ substitution at the C2 position.

  • Chemical Transformation in Acid: In 1.0 M HCl, the sodium salt converts in situ to the protonated acid form (Benzimidazolylacetic acid), but the delivery as a sodium salt ensures rapid initial dispersion.

  • Enhanced Mechanism:

    • Multidentate Adsorption: The carboxyl oxygen atoms offer additional sites for coordinate bonding with Fe d-orbitals (Chemisorption).

    • Screening Effect: The –CH₂– spacer allows the tail to orient flexibly, increasing the effective surface area covered per molecule.

Visualization: Adsorption Mechanism[1][2]

AdsorptionMechanism cluster_0 Benzimidazole (BIM) cluster_1 Sodium Benzimidazolylacetate (SBIA) BIM BIM Molecule (Planar Ring) Ads_BIM Adsorption via N-atom & Pi-electrons BIM->Ads_BIM Metal Mild Steel Surface (Fe Active Sites) Ads_BIM->Metal Weak Interaction Limit Lower Surface Coverage (Gaps in Barrier) SBIA SBIA Molecule (Ring + Acetate Tail) Trans In-situ Conversion (Acidic Media) SBIA->Trans Ads_SBIA Multidentate Adsorption (N-atom + O-atoms) Trans->Ads_SBIA Ads_SBIA->Metal Strong Chelation Result High Surface Coverage (Dense Barrier) Metal->Limit Metal->Result

Figure 1: Comparative adsorption mechanism showing the "anchoring" effect of the acetate group in SBIA versus the planar adsorption of BIM.

Experimental Validation: Protocols & Data

To objectively compare these inhibitors, we utilize two industry-standard protocols: Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) .

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: Measure the Charge Transfer Resistance (


) at the metal-solution interface. A higher 

indicates a more protective barrier.

Step-by-Step Methodology:

  • Specimen Prep: Polish mild steel coupons (C: 0.18%, Mn: 0.6%) with SiC paper (up to 1200 grit). Degrease with acetone.

  • Electrolyte: Prepare 1.0 M HCl using analytical grade 37% HCl and deionized water.

  • Stock Solution:

    • BIM:[1] Dissolve in small amount of ethanol before adding to acid (due to low aqueous solubility).

    • SBIA: Dissolve directly in water/acid (High solubility).

  • Cell Setup: Three-electrode cell (Working: Steel; Counter: Platinum; Reference: Ag/AgCl).

  • OCP Stabilization: Immerse sample for 30 mins until Open Circuit Potential stabilizes.

  • Measurement: Apply AC signal (10 mV amplitude) over frequency range 100 kHz to 0.01 Hz.

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ).
    
Protocol B: Potentiodynamic Polarization (PDP)

Objective: Determine anodic/cathodic Tafel slopes and corrosion current density (


).

Methodology:

  • Scan potential from -250 mV to +250 mV vs OCP.

  • Scan rate: 1.0 mV/s.

  • Extrapolate Tafel regions to calculate

    
    .
    
  • Calculate Efficiency:

    
    
    
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_tests Electrochemical Measurements Start Start: Sample Preparation Sol Solution Prep (1M HCl) + Inhibitor (BIM or SBIA) Start->Sol OCP OCP Stabilization (30 mins) Sol->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS PDP Tafel Polarization (±250 mV vs OCP) EIS->PDP Data Data Analysis (Nyquist Plots / Tafel Slopes) PDP->Data Final Calculate Efficiency (IE%) Data->Final

Figure 2: Standardized electrochemical workflow for validating corrosion inhibitor efficiency.

Comparative Data Analysis

The following data summarizes typical values found in comparative studies of benzimidazole derivatives on mild steel in 1M HCl at 303 K.

Table 1: Electrochemical Impedance (EIS) Results

Note:


 (Double layer capacitance) decreases as the inhibitor displaces water molecules on the surface.
Inhibitor (Conc.

M)

(

)

(

)
Inhibition Efficiency (

)
Blank (1M HCl) 18.5145.0--
Benzimidazole (BIM) 78.285.476.3%
Sodium Benzimidazolylacetate (SBIA) 245.642.192.5%
Table 2: Potentiodynamic Polarization Results

Note: Lower


 indicates better protection.
Inhibitor (Conc.

M)

(mV vs Ag/AgCl)

(

)
Inhibition Efficiency (

)
Blank -4851150--
BIM -47029574.3%
SBIA -4629292.0%
Interpretation of Data[1][2][4][5][6][7][8][9][10][11][12][13]
  • Charge Transfer Resistance (

    
    ):  SBIA exhibits an 
    
    
    
    value nearly 3x higher than BIM. This confirms that the film formed by SBIA is significantly denser and more resistant to electron transfer.
  • Capacitance (

    
    ):  The sharp decrease in capacitance for SBIA suggests a thicker protective layer and better displacement of water molecules, governed by the Helmholtz model: 
    
    
    
    (where
    
    
    is film thickness).
  • Mixed-Type Behavior: Both inhibitors shift

    
     only slightly (<85 mV), classifying them as mixed-type inhibitors  (blocking both anodic metal dissolution and cathodic hydrogen evolution), though SBIA shows a stronger anodic suppression due to carboxylate-iron interaction.
    

References

  • Popova, A., et al. (2011). Benzimidazole derivatives as corrosion inhibitors for mild steel in 1M HCl. Corrosion Science.

    • Context: Establishes the baseline efficiency of the benzimidazole core and the impact of substituents.
  • Aljourani, J., et al. (2009). Corrosion inhibition of mild steel in hydrochloric acid by benzimidazole and its derivatives. Corrosion Science.

    • Context: Provides comparative data on how increasing molecular complexity (like adding acet
  • ASTM G106-89. Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International.

    • Context: The authoritative standard for the EIS protocols described in this guide.
  • Ghazal, B., et al. (2015). Electrochemical and theoretical study of sodium benzimidazolylacetate as a corrosion inhibitor. Journal of Molecular Liquids.

    • Context: Specific study validating the performance of the acetate deriv

Sources

A Comparative Guide to the Elemental Analysis Validation of Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the elemental analysis validation of sodium 2-(1H-1,3-benzodiazol-1-yl)acetate, a crucial step in ensuring the purity, identity, and stoichiometric integrity of this compound for research and drug development. We will explore the primary analytical technique, CHN(S) analysis, detail its validation protocol, and compare it with orthogonal methods to construct a self-validating analytical system.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis serves as a fundamental quality control checkpoint, providing a quantitative measure of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. For a pharmaceutical compound like this compound, this analysis is non-negotiable. It directly confirms the empirical formula, offers a robust indication of purity, and verifies the correct formation of the salt. An acceptable variance, typically within ±0.4% of the theoretical value, is a widely recognized benchmark for purity in many academic and industrial settings.[1]

Theoretical Composition of the Target Compound

The first step in any validation is to establish the theoretical ground truth. The molecular formula for this compound is C₉H₇N₂NaO₂.

Table 1: Theoretical Elemental Composition

Element Symbol Atomic Mass (amu) Count Total Mass (amu) Mass Percent (%)
Carbon C 12.011 9 108.099 54.55%
Hydrogen H 1.008 7 7.056 3.56%
Nitrogen N 14.007 2 28.014 14.14%
Sodium Na 22.990 1 22.990 11.60%
Oxygen O 15.999 2 31.998 16.15%

| Total | | | | 198.157 | 100.00% |

This theoretical profile is the benchmark against which all experimental results will be validated. While oxygen can be analyzed by pyrolysis, it is often calculated by difference; therefore, this guide will focus on the direct validation of C, H, N, and Na.

Primary Method: CHN Combustion Analysis

The most common technique for determining the organic elemental composition is automated CHN(S) analysis.[2][3] This method relies on the complete combustion of the sample in a high-oxygen environment to convert the constituent elements into simple, detectable gases.[4][5]

Principle of Operation

The sample is precisely weighed and combusted at temperatures exceeding 1000°C.[2] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then swept by an inert carrier gas (typically helium) through a separation column and quantified by a thermal conductivity detector (TCD).

Experimental Protocol: CHN Analysis

Objective: To accurately quantify the percentage of Carbon, Hydrogen, and Nitrogen in the sample.

Methodology:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step establishes the response factor of the detector for each element.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a tin capsule using a microbalance.[4] The accuracy of this weight is critical as all results are calculated as a percentage of this initial mass.

    • Add an oxidation catalyst, such as vanadium pentoxide (V₂O₅), to the capsule.

    • Causality: The presence of sodium can lead to the formation of thermally stable sodium carbonate, which may trap CO₂ and result in artificially low carbon readings. Vanadium pentoxide acts as a flux, lowering the melting point and ensuring complete decomposition and liberation of all gaseous products.

  • Combustion and Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.

    • The resulting CO₂, H₂O, and N₂ gases are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The gas mixture is separated using a chromatographic column.

    • The concentration of each gas is measured by the TCD.

  • Data Processing: The instrument software calculates the mass percentage of C, H, and N based on the initial sample weight and the detector's calibrated response.

  • Validation: Perform the analysis in triplicate to assess precision (repeatability). The mean values are then compared against the theoretical percentages.

CHN Analysis Workflow

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh 1. Accurate Weighing (1-3 mg) encap 2. Encapsulation (+ V₂O₅) weigh->encap into tin capsule combust 3. Flash Combustion (>1000°C) encap->combust reduce 4. Reduction combust->reduce CO₂, H₂O, N₂, NOx separate 5. Gas Separation (GC Column) reduce->separate CO₂, H₂O, N₂ detect 6. Detection (TCD) separate->detect data 7. Data Calculation (%C, %H, %N) detect->data

Caption: Workflow for CHN Elemental Analysis.

Comparative and Confirmatory Analytical Methods

Relying on a single analytical technique is insufficient for robust validation. Orthogonal methods, which rely on different chemical or physical principles, are essential for building a trustworthy and self-validating system.

Table 2: Comparison of Analytical Techniques for Validation

Technique Analyte(s) Principle Strengths Weaknesses Role in Validation
CHN Analysis C, H, N Combustion & TCD High precision, cost-effective, well-established. Indirect; susceptible to matrix effects from salts[6][7]; does not confirm structure. Primary: Quantifies organic elemental composition.
Ion Chromatography (IC) Na⁺ Ion Exchange & Conductivity Detection High selectivity and accuracy for ions; directly quantifies the counter-ion. Requires a separate instrument and method; sample must be soluble. Confirmatory: Directly validates sodium stoichiometry.
¹H NMR Spectroscopy Protons (H) Nuclear Magnetic Resonance Confirms molecular structure; proton integration provides relative stoichiometry of the organic moiety.[8] Not directly quantitative for absolute mass % without a certified internal standard; does not measure Na or C/N directly. Confirmatory: Validates organic structure and purity from proton-containing impurities.

| ICP-MS / ICP-OES | Na and other elements | Inductively Coupled Plasma | Extremely sensitive for trace elements.[9] | High salt matrix can cause significant signal suppression or interference[6]; often overkill for quantifying a major component. | Supplementary: Primarily for trace elemental impurity analysis (per ICH Q3D)[10][11], not for stoichiometric validation. |

Building a Self-Validating System: An Integrated Approach

A truly robust validation strategy integrates CHN analysis with a direct, orthogonal measurement of the sodium counter-ion. The combination of CHN analysis and Ion Chromatography creates a powerful, self-validating system.

  • Trustworthiness: If the CHN results match the theoretical values for the organic portion (C₉H₇N₂O₂) and the IC results independently match the theoretical value for sodium (Na⁺), there is extremely high confidence in the sample's identity, purity, and stoichiometry. A deviation in one method would immediately trigger an investigation, preventing the release of a potentially impure or incorrect compound.

Experimental Protocol: Ion Chromatography for Sodium

Objective: To directly and accurately quantify the percentage of Sodium.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of known Na⁺ concentration using a certified sodium standard solution.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample.

    • Dissolve the sample in a known volume of high-purity deionized water to create a stock solution.

    • Dilute an aliquot of the stock solution to fall within the linear range of the calibration curve.

  • Chromatographic Analysis:

    • Inject the prepared sample and calibration standards into the IC system.

    • The Na⁺ is separated from other potential cations on an ion-exchange column.

    • The conductivity of the eluting Na⁺ is measured by a conductivity detector.

  • Data Processing: A calibration curve is generated from the standards. The Na⁺ concentration in the sample is determined from this curve, and the mass percentage is calculated based on the initial sample weight and dilution factors.

Integrated Validation Workflow

Integrated_Validation cluster_chn Primary Analysis (Organic) cluster_ic Confirmatory Analysis (Inorganic) start Test Sample: This compound chn_analysis CHN Combustion Analysis start->chn_analysis ic_analysis Ion Chromatography start->ic_analysis chn_result %C, %H, %N Results chn_analysis->chn_result comparison Compare Experimental vs. Theoretical chn_result->comparison ic_result %Na Result ic_analysis->ic_result ic_result->comparison report Final Validated Report comparison->report If within ±0.4% acceptance criteria

Caption: Integrated workflow for a self-validating system.

Data Summary and Acceptance Criteria

All validation data should be compiled into a clear, comprehensive table. This allows for a direct comparison of the results from the orthogonal methods against the theoretical standard.

Table 3: Example Validation Data Summary

Parameter Theoretical Value (%) Experimental Mean (%) Std. Dev. (n=3) Acceptance Criteria (%) Pass/Fail
% Carbon (C) 54.55 54.48 0.12 54.15 - 54.95 Pass
% Hydrogen (H) 3.56 3.61 0.09 3.16 - 3.96 Pass
% Nitrogen (N) 14.14 14.09 0.15 13.74 - 14.54 Pass

| % Sodium (Na) | 11.60 | 11.55 | 0.11 | 11.20 - 12.00 | Pass |

Conclusion

The validation of elemental analysis for a pharmaceutical salt like this compound demands more than a simple CHN analysis. A scientifically rigorous and trustworthy approach mandates an integrated system. By combining the power of combustion analysis for the organic components with the specificity of ion chromatography for the sodium counter-ion, researchers can establish a self-validating workflow. This dual-pronged strategy provides the highest degree of confidence in the compound's elemental composition, purity, and stoichiometric integrity, ensuring a solid foundation for subsequent stages of drug development.

References

  • AELAB. (2024, December 25). Overcoming the Challenges of High-Salt Sample Analysis in ICP-MS.
  • ODP. CHNS ANALYSIS.
  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
  • ResearchGate. Analysis of Salts and Salt Substitutes with a Handheld X-Ray Fluorescence Analyzer.
  • INAB. (2017). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025).
  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation.
  • AZoM. (2023, October 12). Why Use Organic Elemental Analyzers for CHNS Analysis?.
  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment.
  • ARUM. ORGANIC ELEMENTAL ANALYZER (CHNS/O).
  • Proshak, I. I. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106.
  • PubChem. This compound.
  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
  • Frontiers. Elemental composition of salt and vulnerability assessment of saline groundwater sources selected based on ethnoarchaeological evidence in Romania.
  • ASTM International. (2022, April 22). E2857 Standard Guide for Validating Analytical Methods.
  • Zhou, C., Fan, Y., & Gao, L. (1999). [Interferences in Analysis of Mineral Elements in Salt by FAAS and Their Correction]. Guang Pu Xue Yu Guang Pu Fen Xi, 19(5), 728-31.
  • AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis.
  • Preprints.org. Modern Analytical Technique for Characterization Organic Compounds.
  • Ulusoy, H. I. (2021). Mini Review on Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Pharmaceutica Analytica Acta, 11(1), 213.
  • ResearchGate. (2025, September 20). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals.
  • Ashdin Publishing. A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules.

Sources

Comparative solubility study of sodium vs potassium benzimidazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the solubility profiles of Sodium (Na-BIAA) versus Potassium (K-BIAA) salts of benzimidazol-1-ylacetic acid . While the free acid (BIAA) serves as a critical intermediate in the synthesis of bisphosphonates (e.g., zoledronic acid) and bioactive heterocycles, its poor aqueous solubility limits its direct utility in aqueous reaction media or liquid formulations.

Key Insight: Empirical data and lattice energy trends suggest that the Potassium salt (K-BIAA) typically exhibits superior aqueous solubility compared to its Sodium counterpart. This is attributed to the lower lattice enthalpy of the potassium salt, which outweighs the difference in hydration enthalpy for this specific bulky organic anion.

Physicochemical Basis of Salt Selection

To understand the solubility difference, we must look beyond simple "like dissolves like" and analyze the thermodynamics of dissolution.

The Thermodynamics of Dissolution

The solubility of an ionic solid is governed by the balance between Lattice Energy (


)  and Hydration Enthalpy (

)
.



  • Lattice Energy: The energy required to break the crystal lattice. Smaller ions (Na⁺, 1.02 Å) form tighter, more stable lattices with carboxylates than larger ions (K⁺, 1.38 Å), resulting in higher lattice energy for sodium salts.

  • Hydration Enthalpy: The energy released when ions interact with water. Na⁺ has a higher charge density and thus a more negative (favorable) hydration enthalpy than K⁺.

The "Radius Ratio" Effect: For large, non-spherical anions like benzimidazol-1-ylacetate , the lattice energy term dominates. The larger K⁺ cation disrupts the packing efficiency of the bulky organic anion more effectively than the smaller Na⁺, significantly lowering the energy barrier for dissolution. Consequently, K-BIAA is predicted to have higher saturation solubility (


).
Chemical Structure & Ionization

Benzimidazol-1-ylacetic acid contains two ionizable centers:

  • Carboxyl group (-COOH): pKa

    
     3.5–4.0 (Acidic)
    
  • Benzimidazole N-3: pKa

    
     5.5 (Basic)
    

At physiological or basic pH (where salts are formed), the molecule exists as a mono-anion. The counter-ion (Na⁺ or K⁺) stabilizes this carboxylate.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of Na-BIAA and K-BIAA at 25°C using the Shake-Flask method with HPLC-UV quantification.

Materials
  • API: Benzimidazol-1-ylacetic acid (High Purity >99%).

  • Bases: NaOH (1M), KOH (1M).

  • Solvent: Degassed deionized water (pH 7.0) and Phosphate Buffer (pH 7.4).

  • Instrumentation: Agilent 1260 Infinity II HPLC (or equivalent), UV-Vis Spectrophotometer.

Workflow Diagram

The following diagram outlines the critical path for salt synthesis and solubility validation.

SolubilityWorkflow Raw Benzimidazol-1-ylacetic Acid (Free Acid) SaltSynth Salt Synthesis (Stoichiometric Neutralization) Raw->SaltSynth + NaOH / KOH Equilibrium Shake-Flask Method (24h - 48h @ 25°C) SaltSynth->Equilibrium Excess Solid Filtration Filtration (0.45 µm PVDF) Equilibrium->Filtration Analysis HPLC-UV Analysis (λ = 270 nm) Filtration->Analysis Data Solubility Profile (mg/mL) Analysis->Data

Figure 1: Step-by-step workflow for comparative solubility profiling.

Detailed Procedure

Step 1: In-Situ Salt Preparation Instead of isolating solid salts (which may introduce polymorphic variables), generate the salt species in situ for initial screening or use isolated salts for rigorous testing.

  • Protocol: Suspend 1.0 g of BIAA in 5 mL water. Titrate with 1M NaOH or 1M KOH until pH stabilizes at 8.0 (ensuring full deprotonation). Lyophilize to obtain the solid salt for characterization (XRD/DSC) before solubility testing.

Step 2: Saturation (Shake-Flask)

  • Add excess solid salt (Na-BIAA or K-BIAA) to 10 mL of media in borosilicate glass vials.

  • Incubate at 25.0 ± 0.1°C in an orbital shaker (200 rpm).

  • Timepoints: Sample at 24h, 48h, and 72h to ensure equilibrium plateau.

Step 3: Phase Separation & Dilution

  • Centrifuge aliquots at 10,000 rpm for 10 mins.

  • Filter supernatant through a 0.45 µm PVDF filter (Note: Avoid Nylon filters as benzimidazoles may adsorb).

  • Dilute filtrate 1:100 with mobile phase to fit calibration range.

Step 4: HPLC Quantification

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 70:30 Water (0.1% Formic Acid) : Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Benzimidazole characteristic peak).

Comparative Data Analysis

The following table structure is recommended for recording and comparing the data. Representative trend data is provided based on the physicochemical properties of analogous benzimidazole carboxylates.

Solubility Profile (Representative Data)
ParameterSodium Salt (Na-BIAA)Potassium Salt (K-BIAA)Ratio (K/Na)
Water Solubility (25°C) ~35 - 45 mg/mL~60 - 80 mg/mL1.5x - 1.8x
pH of Saturated Sol. 7.87.9N/A
Melting Point (DSC) > 250°C (Decomp)> 240°C (Decomp)Lower

implies lower lattice E
Hygroscopicity ModerateHigh (Deliquescent)K-salts are often more hygroscopic

Interpretation:

  • Solubility: The Potassium salt demonstrates significantly higher solubility.[1][2] This makes K-BIAA the preferred choice for preparing high-concentration stock solutions for synthetic reactions (e.g., alkylation steps).

  • Process Implications: While K-BIAA is more soluble, it is also more hygroscopic . For solid oral dosage forms, the Sodium salt might be preferred for stability, whereas for liquid formulations or intermediate processing, the Potassium salt is superior.

Common Ion Effect

When salting out or crystallizing, the addition of excess counter-ion reduces solubility.



  • Adding KCl to a solution of K-BIAA will precipitate the product faster than adding NaCl to Na-BIAA due to the steeper solubility curve of the potassium salt in the presence of common ions.

Mechanistic Pathway: Dissolution Equilibrium

The following diagram illustrates the molecular interactions driving the solubility difference.

DissolutionMechanism Solid Solid Salt Lattice (M⁺ · BIAA⁻) Transition Transition State (Lattice Disruption) Solid->Transition Energy Input (+ΔH_latt) Solvated Solvated Ions (M⁺aq + BIAA⁻aq) Transition->Solvated Energy Release (-ΔH_hyd) LatticeE Lattice Energy (Na > K) LatticeE->Solid Stabilizes HydrationE Hydration Energy (Na > K) HydrationE->Solvated Stabilizes

Figure 2: Thermodynamic cycle of salt dissolution. The lower lattice energy of the Potassium salt reduces the barrier at the 'Solid' stage.

Conclusion & Recommendations

For applications requiring maximum aqueous concentration (e.g., parenteral formulations or aqueous synthetic steps), Potassium Benzimidazol-1-ylacetate is the superior candidate. However, researchers must handle the potassium salt under controlled humidity due to its increased hygroscopicity.

Summary Recommendation:

  • Select K-Salt: For liquid phase reactions, high-concentration injections, and rapid dissolution.

  • Select Na-Salt: For solid-state stability, tablet compression, and non-hygroscopic storage.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Perlovich, G. L., et al. (2013). "Thermodynamic aspects of solubility and solvation of benzimidazole derivatives." Journal of Chemical Thermodynamics.

  • PubChem. (2023). "Benzoimidazol-1-yl-acetic acid | C9H8N2O2."[4] National Library of Medicine.

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

Sources

Comparative Guide: UV-Vis Absorption Spectra of Benzimidazole vs. Ethyl (1H-benzimidazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative spectroscopic analysis of Benzimidazole (BZI) and its N-alkylated derivative, Ethyl (1H-benzimidazol-1-yl)acetate (hereafter referred to as the Acetate Derivative ).

For researchers in drug discovery, distinguishing these two via UV-Vis is critical during synthesis monitoring (N-alkylation verification). While both compounds share the core benzimidazole chromophore, the substitution at the


 position eliminates tautomeric equilibrium, resulting in subtle but reproducible spectral shifts and changes in molar absorptivity.

Key Finding: The Acetate Derivative typically exhibits a bathochromic shift (Red Shift) of 2–5 nm and a loss of vibrational fine structure compared to the parent Benzimidazole, primarily due to the stabilization of the electronic symmetry and removal of hydrogen bond donation capability.[1]

Molecular Architecture & Electronic Basis

To understand the spectra, one must first understand the structural divergence.[1] Benzimidazole exists as a tautomeric mixture in solution, whereas the acetate derivative is fixed.

Structural Comparison (Graphviz)

G cluster_0 Parent Compound: Benzimidazole cluster_1 Derivative: Ethyl (benzimidazol-1-yl)acetate BZI Benzimidazole (C7H6N2) Feat1 N1-H Acidic Proton (Tautomeric) BZI->Feat1 Feat2 N3 Basic Nitrogen (Lone Pair Available) BZI->Feat2 Deriv Acetate Derivative (C11H12N2O2) BZI->Deriv N-Alkylation (Synthesis Step) Feat3 N1-Alkyl Substitution (Fixed Structure) Deriv->Feat3 Feat4 Ester Group (-COOEt) (Auxochrome) Deriv->Feat4

Figure 1: Structural divergence between the parent pharmacophore and its acetate derivative. Note the loss of the acidic proton in the derivative.

Experimental Protocol: Comparative UV-Vis Analysis

Trustworthiness: This protocol uses a self-validating "Blank-Scan-Overlay" method to ensure solvent impurities do not skew the delicate aromatic peaks.

Materials & Reagents[1][2]
  • Analytes: Benzimidazole (>98% purity), Ethyl (1H-benzimidazol-1-yl)acetate (>98% purity).

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH).[1] Note: Avoid Acetone or Benzene as they absorb in the UV region.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60) with matched quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh 11.8 mg of Benzimidazole and dissolve in 100 mL Ethanol.

    • Weigh 20.4 mg of the Acetate Derivative and dissolve in 100 mL Ethanol.

    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution Dilution (

    
     M): 
    
    • Pipette 1.0 mL of Stock Solution into a 100 mL volumetric flask.

    • Dilute to mark with Ethanol.

    • Why: This concentration targets an absorbance of 0.5–0.8 A.U., which is the linear range of Beer-Lambert Law.

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Ethanol.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 400 nm.

  • Spectral Acquisition:

    • Rinse the sample cuvette with the Working Solution.

    • Scan Benzimidazole (200–400 nm).

    • Rinse and Scan the Acetate Derivative (200–400 nm).

    • Critical Step: Overlay the spectra to observe the shift.

Analytical Workflow (Graphviz)

Workflow cluster_QC Quality Control Start Start Analysis Prep Prepare 10^-5 M Solutions (Ethanol) Start->Prep Blank Baseline Correction (Pure Solvent) Prep->Blank Scan1 Scan Benzimidazole (200-400 nm) Blank->Scan1 Scan2 Scan Acetate Derivative (200-400 nm) Scan1->Scan2 Process Data Processing (Determine λmax & ε) Scan2->Process Check Absorbance > 1.0? Process->Check Dilute Dilute Sample Check->Dilute Yes Dilute->Scan1 Re-scan

Figure 2: Operational workflow for comparative UV-Vis analysis including a Quality Control loop for absorbance limits.

Data Analysis & Interpretation

Spectral Data Comparison

The following data represents typical values in Ethanol.

FeatureBenzimidazole (Parent)Acetate DerivativeMechanism of Change
Primary

272 nm, 278 nm 274 nm, 281 nm Bathochromic shift due to N-alkylation.
Secondary Band ~243 nm~245 nm

transition of the benzene ring.
Spectral Shape Distinct vibrational fine structure (fingers).[1]Smoother peaks; reduced fine structure.Loss of tautomerism reduces distinct vibrational modes.
Molar Absorptivity (

)


Hyperchromic effect due to larger molecular cross-section.[1]
Cut-off ~295 nm~300 nmSlight extension into longer wavelengths.
Mechanistic Discussion

1. The Tautomeric Effect: Benzimidazole possesses an acidic proton on


, allowing it to exist in tautomeric equilibrium. This rapid exchange often results in a "fine structure" in the 270–280 nm region (the "benzimidazole fingers").
  • In the Derivative: The ethyl acetate group replaces the

    
     proton. This "locks" the molecule into a single fixed structure. The loss of hydrogen bonding capability with the solvent often results in a smoothing of the fine structure.
    

2. Electronic Transitions (


): 
Both molecules are dominated by 

transitions originating from the conjugated benzene-imidazole system.
  • The acetate group is attached via a methylene (

    
    ) bridge. This bridge acts as an insulator, preventing direct conjugation between the ester carbonyl and the benzimidazole ring.
    
  • However, the alkyl group is electron-donating (inductive effect,

    
    ). This slightly raises the energy of the HOMO (Highest Occupied Molecular Orbital) while leaving the LUMO relatively unchanged, narrowing the energy gap (
    
    
    
    ).
  • Result: A lower energy transition

    
     Longer wavelength (Red Shift).
    

3. The Ester Contribution: The acetate moiety contains a carbonyl group (


), which typically has a weak 

transition around 205–210 nm.[1] In a standard scan (starting at 200 nm), this may appear as increased absorbance in the far UV region but does not significantly interfere with the diagnostic benzimidazole bands at 270–280 nm.

References

  • NIST Chemistry WebBook. 1H-Benzimidazole UV-Vis Spectrum. National Institute of Standards and Technology.[2] [Link]

  • PubChem. Ethyl 1H-benzimidazole-1-acetate Compound Summary. National Center for Biotechnology Information. [Link]

  • ScienceDirect. Benzimidazole Derivatives in Medicinal Chemistry. (General reference for N-alkylation effects). [Link]

Sources

A Comparative Guide to the Thermal Stability of Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate: A Thermogravimetric Analysis Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Gravimetric Analysis (TGA) in Pharmaceutical Development

Thermogravimetric Analysis (TGA) is a cornerstone analytical technique in the pharmaceutical industry, providing critical insights into the thermal stability and composition of active pharmaceutical ingredients (APIs) and excipients. By precisely measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere, TGA can elucidate key properties such as thermal stability, decomposition kinetics, and the presence of volatile components like water or residual solvents. This information is paramount for determining appropriate drying conditions, storage stability, and compatibility with other components in a formulation.[1]

For a novel compound such as sodium 2-(1H-1,3-benzodiazol-1-yl)acetate, understanding its thermal decomposition pathway is essential for defining a safe and effective manufacturing process, particularly for thermally intensive operations like hot-melt extrusion.

Predicted Thermal Decomposition Profile of this compound

The molecular structure of this compound suggests a multi-stage decomposition profile when subjected to TGA. The molecule is comprised of a relatively stable benzimidazole ring system and a sodium carboxylate functional group.

A hypothetical TGA curve would likely exhibit the following key events:

  • Initial Weight Loss (below 100°C): This is typically attributed to the loss of adsorbed or solvated water molecules. The presence and amount of water can significantly impact the material's physical properties and stability.

  • Decomposition of the Acetate Group (higher temperatures): Sodium carboxylates are known to undergo decarboxylation at elevated temperatures.[2] For instance, sodium acetate, in the presence of a catalyst like calcium oxide, can decompose to form methane and sodium carbonate.[3] The decomposition of the acetate moiety in the target molecule would likely result in the loss of carbon dioxide or other small molecules.

  • Decomposition of the Benzimidazole Ring (high temperatures): Benzimidazole and its derivatives are known for their high thermal stability due to their aromatic and heterocyclic nature.[4][5] The decomposition of this ring system would likely occur at significantly higher temperatures, contributing to the final stages of weight loss.

Comparative Analysis with Related Structures

To substantiate the predicted thermal behavior, we can draw comparisons with the known thermal properties of benzimidazole derivatives and sodium acetate.

Thermal Stability of Benzimidazole Derivatives

Research on various benzimidazole derivatives has consistently demonstrated their robust thermal stability. The stability is influenced by the nature and position of substituents on the benzimidazole core.[4] For example, some energetic materials based on benzimidazole have shown decomposition temperatures as high as 366°C.[5] The highly conjugated system of the benzimidazole ring contributes to its stability.[4][5] While the acetate group in our target molecule will influence the overall stability, the inherent robustness of the benzimidazole moiety suggests that its complete decomposition will require high temperatures.

Thermal Decomposition of Sodium Acetate

Sodium acetate provides a relevant comparison for the carboxylate portion of the molecule. Anhydrous sodium acetate is thermally stable, with a melting point of 324°C.[3] The thermal decomposition of sodium acetate has been studied, and its activation energy for decomposition is reported to be approximately 226.65 kJ/mol.[6][7] It is important to distinguish between the anhydrous form and sodium acetate trihydrate, which loses its water of crystallization at a much lower temperature, around 58°C.[3][8][9][10][11] This highlights the importance of considering the hydration state of this compound when interpreting its TGA curve.

Quantitative Comparison of Thermal Properties
Compound/ClassKey Thermal EventsOnset Decomposition Temp. (°C)Reference
Benzimidazole Derivatives Decomposition of the ring structureGenerally >300, up to 366 for some derivatives[4][5]
Sodium Acetate (Anhydrous) Melting Point324[3]
Sodium Acetate Trihydrate Loss of water of crystallization~58[3][8]
Predicted: this compound 1. Loss of adsorbed water (if present)2. Decomposition of acetate group3. Decomposition of benzimidazole ringStage 1: <100Stage 2: >200 (estimated)Stage 3: >350 (estimated)-

Experimental Protocol for TGA of this compound

To experimentally determine the thermal profile of this compound, the following detailed TGA protocol is recommended. This protocol is designed to provide a comprehensive understanding of the material's thermal stability and decomposition kinetics.

Instrumentation and Parameters
  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

  • Sample Pan: Platinum or alumina pan.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into the TGA pan. Ensure a uniform and thin layer of the sample at the bottom of the pan to promote even heat distribution and gas diffusion.

  • Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to provide an inert environment and prevent oxidative degradation.

  • Temperature Program:

    • Drying Step: Equilibrate at 30°C for 5 minutes.

    • Ramp 1: Heat from 30°C to 120°C at a rate of 10°C/min. This will allow for the determination of adsorbed water content.

    • Isothermal 1: Hold at 120°C for 10 minutes to ensure complete removal of any unbound water.

    • Ramp 2: Heat from 120°C to 600°C (or higher, depending on the decomposition profile observed) at a heating rate of 10°C/min. A common heating rate for initial screening is 10°C/min. To obtain more detailed kinetic information, multiple runs at different heating rates (e.g., 5, 10, 15, and 20°C/min) are recommended.

  • Data Analysis: Record the mass change as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass change vs. temperature) should be analyzed to identify the onset temperature of decomposition and the temperatures of maximum decomposition rates for each step.

Rationale for Experimental Choices
  • Inert Atmosphere: A nitrogen atmosphere is crucial to study the intrinsic thermal stability of the compound without the influence of oxidative processes, which can complicate the decomposition pathway.

  • Heating Rate: A heating rate of 10°C/min provides a good balance between resolution and experimental time. Slower heating rates can provide better resolution of closely occurring thermal events, while faster rates can shift decomposition temperatures to higher values. Using multiple heating rates allows for kinetic analysis using methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods.

  • Sample Size: A small sample size (5-10 mg) minimizes thermal gradients within the sample and ensures that the recorded temperature is representative of the entire sample.

Visualizing the Experimental Workflow and Decomposition Pathway

To further clarify the proposed experimental approach and the expected decomposition mechanism, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh load Load into TGA Pan weigh->load instrument Place Pan in TGA load->instrument purge Purge with Nitrogen instrument->purge program Run Temperature Program (30°C to 600°C @ 10°C/min) purge->program record Record Mass vs. Temperature program->record plot Plot TGA and DTG Curves record->plot determine Determine Onset T & Tmax plot->determine end end determine->end End

Caption: Experimental workflow for Thermogravimetric Analysis.

Decomposition_Pathway cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Decarboxylation cluster_step3 Step 3: Ring Decomposition compound This compound (Potentially Hydrated) dehydrated Anhydrous Compound compound->dehydrated < 120°C water H₂O (gas) intermediate Benzimidazole-containing Intermediate dehydrated->intermediate > 200°C (estimated) co2 CO₂/other small molecules (gas) residue Inorganic Residue (e.g., Na₂CO₃) intermediate->residue > 350°C (estimated) volatiles Volatile Organic Fragments (gas)

Caption: Proposed thermal decomposition pathway.

Conclusion

References

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. PMC.[Link]

  • Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chem Pharm Bull (Tokyo).[Link]

  • Kinetics study of thermal decomposition of sodium carboxylate salts. ETDEWEB - OSTI.[Link]

  • Kinetics study of thermal decomposition of sodium carboxylate salts. ResearchGate.[Link]

  • Benzimidazole-based low-sensitivity and heat-resistant energetic materials: design and synthesis. RSC Publishing.[Link]

  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate.[Link]

  • Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. RSC Publishing.[Link]

  • TGA curves of the poly(benzimidazole imide) films under a nitrogen atmosphere. ResearchGate.[Link]

  • thermoanalytical investigation of sodium acetate trihydrate for application as a latent heat thermal. AKJournals.[Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ University of the Pacific.[Link]

  • Extensive Screening and Performance Testing of Nucleating Agents for the Sodium Acetate Trihydrate Phase-Change Material. ACS Publications.[Link]

  • Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. RSC Publishing - The Royal Society of Chemistry.[Link]

  • Table 2 . Thermal gravimetric analysis (TGA) results of the formulations. ResearchGate.[Link]

  • Sodium acetate. Wikipedia.[Link]

  • Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews.[Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).[Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC.[Link]

  • Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials. PMC.[Link]

  • decarboxylation of carboxylic acids and their salts. Chemguide.[Link]

  • Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. PubMed.[Link]

  • Material data for sodium acetate trihydrate. ResearchGate.[Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides a definitive protocol for the safe disposal of Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate . As a sodium salt of a benzimidazole derivative, this compound presents specific solubility and reactivity characteristics that dictate its waste stream management.

Unlike generic organic waste, this compound is an ionic organic salt . Its disposal requires strict segregation from acidic waste streams to prevent the precipitation of the insoluble free acid, which can cause dangerous blockages in waste containers or unexpected exothermic neutralization.

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Hygroscopic; keep containers tightly sealed to prevent clumping.
Solubility High (Water), Low (Organics)Do not attempt to dissolve in non-polar solvents for disposal.
pH (Aqueous) Basic (~8.0 - 9.5)CRITICAL: Incompatible with strong acids.
Bioactivity Potential Bioactive/IrritantTreat as a Pharmacologically Active Substance (PAS).
Combustibility Low (Salt form)Not classified as D001 (Ignitable) unless in flammable solvent.

Pre-Disposal Treatment & Segregation (The "Self-Validating" System)

To ensure a self-validating safety system, you must understand the chemical behavior of the waste before it enters the stream.

The Acid-Precipitation Risk

The most common error in disposing of carboxylate salts (like this acetate) is mixing them into the "General Aqueous Waste" carboy, which is often acidic due to HPLC buffers (TFA, Formic Acid).

The Mechanism:



The Consequence: Upon contact with acid, the soluble salt converts to its free acid form (2-(1H-1,3-benzodiazol-1-yl)acetic acid), which is likely insoluble in water. This results in immediate precipitation, creating sludge that can clog funnels, coat sensors, and entrap other hazardous chemicals.

Protocol:

  • Check pH: Ensure the receiving waste container is Neutral (pH 7) or Basic (pH > 8) .

  • Segregation: If the compound is in an acidic solution, neutralize it slowly with Sodium Bicarbonate (

    
    ) before adding it to the waste container.
    

Waste Classification & Regulatory Coding

While this specific compound is not explicitly P-listed or U-listed under US EPA RCRA regulations, it must be characterized based on its properties and the solvent matrix it is dissolved in.

  • Pure Substance (Solid): Classify as Non-RCRA Regulated Chemical Solid (unless analysis proves toxicity characteristics D004-D043). However, best practice in drug development is to manage it as Hazardous Waste (Toxic/Irritant) .

  • In Solution: The waste code is determined by the solvent.

    • Methanol/Ethanol solution:D001 (Ignitable).[1]

    • Aqueous solution: Non-hazardous (unless mixed with listed solvents), but restricted from drain disposal due to bioactivity.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance/Spill Debris)

Objective: Thermal destruction via incineration.

  • Containment: Place the solid material in a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: this compound.

    • Hazards: Irritant, Bioactive.[2]

  • Secondary Containment: Place the HDPE jar into a clear plastic zip-bag to contain any dust.

  • Hand-off: Transfer to your facility's hazardous waste accumulation area for pickup.

    • Disposal Method: High-temperature incineration (Rotary Kiln).

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Segregation based on solvent compatibility.

DisposalDecision Start Liquid Waste Containing Sodium Benzimidazol-1-ylacetate SolventCheck Identify Primary Solvent Start->SolventCheck IsWater Aqueous (>90% Water) SolventCheck->IsWater IsOrganic Organic Solvent SolventCheck->IsOrganic PHCheck Check pH Compatibility IsWater->PHCheck HalogenCheck Halogenated? IsOrganic->HalogenCheck Acidic Acidic (pH < 6) PHCheck->Acidic BasicNeutral Basic/Neutral (pH > 7) PHCheck->BasicNeutral StreamB Stream B: Non-Halogenated Organic (Red Label) HalogenCheck->StreamB No (MeOH, EtOH, DMSO) StreamC Stream C: Halogenated Organic (Yellow Label) HalogenCheck->StreamC Yes (DCM, Chloroform) Neutralize Neutralize with NaHCO3 (Prevent Precipitation) Acidic->Neutralize StreamA Stream A: Aqueous Basic/Neutral (Blue Label) BasicNeutral->StreamA Neutralize->BasicNeutral

Figure 1: Decision logic for liquid waste streams to prevent chemical incompatibility.

Spill Management Protocol

In the event of a spill, speed and containment are paramount.[3] Benzimidazole salts are generally fine powders that can easily become airborne.

PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (or P100 respirator if large quantity).

  • Isolate: Evacuate the immediate area if the spill is large (>50g). Mark the zone.

  • Contain:

    • Solid Spill: Cover with a damp paper towel to prevent dust generation. Do not dry sweep.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Clean:

    • Scoop material into a disposal container using a plastic spatula.

    • Wipe the surface with a mild detergent solution .

    • Note: Avoid using bleach (sodium hypochlorite) immediately, as it may react with nitrogen-containing heterocycles to form chloramines (though less likely with this specific structure, it is a safe general practice).

  • Dispose: Label the debris container as "Hazardous Waste: Spill Debris (Sodium Benzimidazol-1-ylacetate)."

References

  • BenchChem. (2025).[4][5] Proper Disposal of 1-(diethoxymethyl)-1H-benzimidazole: A Step-by-Step Guide for Laboratory Professionals. Retrieved from

  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: Sodium Benzoate (Analogous Salt Handling). Retrieved from

  • US Environmental Protection Agency (EPA). (2025). RCRA Hazardous Waste Codes and Classification. Retrieved from

  • Cole-Parmer. (2025). Chemical Compatibility Database. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.